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  • Product: 2-Methoxyethyl 2-sulfanylacetate
  • CAS: 19788-48-8

Core Science & Biosynthesis

Foundational

2-Methoxyethyl 2-Sulfanylacetate: Chemical Profile & Applications

[1] Abstract This technical guide provides an in-depth analysis of 2-Methoxyethyl 2-sulfanylacetate (CAS 19788-48-8), a trifunctional organosulfur compound critical to polymer stabilization and optical material synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract This technical guide provides an in-depth analysis of 2-Methoxyethyl 2-sulfanylacetate (CAS 19788-48-8), a trifunctional organosulfur compound critical to polymer stabilization and optical material synthesis. Distinguished by its unique "soft" sulfur nucleophile and "hard" ether oxygen donor, this molecule serves as a pivotal ligand in organometallic chemistry (specifically Sn/Sb stabilizers) and as a high-refractive-index monomer in advanced optics. We examine its physicochemical properties, industrial synthesis, and mechanistic roles in PVC stabilization and thiol-ene "click" chemistry.

Part 1: Chemical Identity & Structural Analysis

2-Methoxyethyl 2-sulfanylacetate is the ester formed between thioglycolic acid and 2-methoxyethanol. Its structure integrates three distinct functional domains, each dictating specific reactivity patterns:

  • Thiol (-SH): A highly nucleophilic, redox-active group responsible for metal coordination and crosslinking.

  • Ester (-COO-): An electron-withdrawing linker that activates the

    
    -methylene protons but remains susceptible to hydrolysis.
    
  • Ether (-O-): A polar tail that enhances solubility in polar resins and provides a secondary coordination site (chelation) for metal centers.

Structural Data
PropertyDetail
IUPAC Name 2-Methoxyethyl 2-sulfanylacetate
Common Synonyms 2-Methoxyethyl thioglycolate; Mercaptoacetic acid 2-methoxyethyl ester
CAS Number 19788-48-8
Molecular Formula

SMILES COCCOC(=O)CS
Molecular Weight 150.20 g/mol

Part 2: Physicochemical Profile

The physicochemical behavior of 2-methoxyethyl 2-sulfanylacetate is dominated by the balance between its hydrophobic thio-ester core and the hydrophilic ether tail.

Key Constants
ParameterValue / RangeNote
Physical State LiquidClear, colorless to pale yellow.
Boiling Point 222.0 ± 15.0 °CPredicted at 760 mmHg due to polarity/H-bonding.
Density ~1.15 - 1.20 g/cm³Estimated based on thioglycolate analogs.
Solubility Organic Solvents, Water (Partial)Miscible with alcohols, ethers, and chlorinated solvents.
Refractive Index High (>1.50)Sulfur content contributes to high molar refraction.
Stability & Storage
  • Oxidation Sensitivity: The thiol group is prone to air oxidation, forming disulfide dimers (

    
    ). Storage under inert gas (Nitrogen/Argon) is mandatory to maintain titer.
    
  • Hydrolytic Stability: While esters are generally hydrolyzable, the glycol ether chain provides steric and electronic modulation that can enhance stability in specific resin matrices compared to simple alkyl esters.

Part 3: Synthetic Pathways & Manufacturing

The industrial synthesis follows a classic Fischer Esterification protocol. To ensure high yield and purity, water removal is the rate-determining control factor.

Protocol: Acid-Catalyzed Esterification

Reagents:

  • Thioglycolic Acid (1.0 eq)

  • 2-Methoxyethanol (1.1 - 1.5 eq excess)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric acid (0.5 - 1.0 mol%)

  • Solvent: Toluene (for azeotropic distillation)

Methodology:

  • Charge: Load thioglycolic acid, 2-methoxyethanol, and catalyst into a glass-lined reactor equipped with a Dean-Stark trap.

  • Reflux: Heat to reflux (~110-120°C). Toluene aids in the continuous removal of water.

  • Monitoring: Reaction progress is monitored by the cessation of water collection and acid value titration (disappearance of -COOH).

  • Workup: Neutralize catalyst with sodium bicarbonate. Wash with brine to remove unreacted alcohol.

  • Purification: Fractional vacuum distillation is required to isolate the ester from disulfide byproducts.

Synthesis cluster_inputs Reactants cluster_outputs Products TGA Thioglycolic Acid (HS-CH2-COOH) Process Acid Catalyzed Reflux (Toluene Azeotrope) TGA->Process ME 2-Methoxyethanol (HO-CH2-CH2-O-Me) ME->Process Product 2-Methoxyethyl 2-sulfanylacetate Process->Product Water H2O (Removed) Process->Water

Figure 1: Fischer Esterification pathway for the synthesis of 2-Methoxyethyl 2-sulfanylacetate.

Part 4: Reactivity & Mechanistic Insights

Mechanism of PVC Stabilization (The Frye-Horst Model)

In the plastics industry, this compound is a precursor for Antimony and Tin Mercaptides . The core mechanism involves the substitution of labile allylic chlorine atoms on the PVC chain, which are the initiation sites for thermal degradation (zipper elimination).

  • Substitution: The thioglycolate moiety replaces the labile chlorine, forming a more stable C-S bond.

  • Chelation Effect: The "methoxyethyl" tail is not passive. The ether oxygen can coordinate with the metal center (Sn/Sb), forming a stable 5-membered chelate ring. This intramolecular coordination reduces the Lewis acidity of the metal, preventing it from catalyzing degradation at later stages—a distinct advantage over simple alkyl thioglycolates.

PVC_Stabilization cluster_chelation Ether Effect PVC_Unstable Unstable PVC Chain (Allylic Chlorine) Reaction Nucleophilic Substitution (Frye-Horst Mechanism) PVC_Unstable->Reaction Stabilizer Metal Thiolate Complex (Sn/Sb - S - R) Stabilizer->Reaction PVC_Stable Stabilized PVC (Polymer - S - R) Reaction->PVC_Stable C-S Bond Formation Byproduct Metal Chloride (Sequestered) Reaction->Byproduct Chelation Ether Oxygen (O) Coordinates Metal Chelation->Stabilizer Stabilizes Complex

Figure 2: Mechanism of PVC stabilization via thiol-metal exchange, highlighting the stabilizing role of the ether tail.

Thiol-Ene "Click" Chemistry

The thiol group undergoes rapid free-radical addition to alkenes (Thiol-Ene reaction).

  • Reaction:

    
    
    
  • Application: Used to synthesize high-refractive-index polymers. The sulfur atom increases the molar refraction, while the methoxyethyl group maintains optical clarity and compatibility with acrylate monomers.

Part 5: Applications in Materials & Pharma

High-Performance PVC Stabilizers

The primary industrial use is as a ligand for Antimony (Sb) and Tin (Sn) heat stabilizers.

  • Benefit: The 2-methoxyethyl group imparts lower volatility and better compatibility with polar PVC formulations compared to isooctyl ligands.

  • Outcome: Produces clear, rigid PVC (e.g., for packaging or pipe fittings) without the "plate-out" (exudation) often seen with hydrophobic stabilizers.

Optical Polymers & Resins
  • Refractive Index Modulation: Copolymerization with styrene or acrylates yields resins with elevated refractive indices (

    
    ), essential for thin, lightweight lenses.
    
  • Chain Transfer Agent: In radical polymerization, the thiol acts as a chain transfer agent, controlling molecular weight distribution (MWD) to prevent gelation.

Pharmaceutical Intermediates
  • Thiolation: Acts as a "thiol delivery" vector. The ester bond can be cleaved under mild conditions to release the thiolate anion for subsequent reactions.

  • Depilatories: Cited in patents as a functional equivalent to calcium thioglycolate for hair removal, offering different solubility profiles for gel-based formulations.

Part 6: Safety, Handling & Toxicology

Critical Warning: This compound combines the hazards of thiols with the metabolic risks of glycol ethers.

Glycol Ether Metabolism

The 2-methoxyethyl moiety can metabolize to 2-methoxyacetic acid (MAA) , a known reproductive toxin and teratogen.

  • Risk: Potential for bone marrow toxicity and testicular atrophy upon chronic exposure.

  • Control: Strict engineering controls (fume hoods, glove boxes) are required to prevent inhalation or skin absorption.

Thiol Hazards
  • Sensitization: High risk of skin sensitization (allergic contact dermatitis).

  • Odor: Characteristic sulfur stench; requires activated carbon filtration for exhaust.

GHS Classification (Derived)
  • H301/H311: Toxic if swallowed or in contact with skin.

  • H317: May cause an allergic skin reaction.

  • H360: May damage fertility or the unborn child (due to methoxyethyl group).

References

  • Biosynth . (n.d.). 2-Methoxyethyl 2-sulfanylacetate - Product UAA78848.[1][2] Retrieved from

  • ChemicalBook . (n.d.). Mercaptoacetic acid 2-methoxyethyl ester Properties & Safety. Retrieved from

  • Dieckmann, D. et al. (1981). Antimony mercaptides as processing stabilizers for vinyl halide resins. U.S. Patent 4,279,806. Retrieved from

  • BLD Pharm . (n.d.). 2-Methoxyethyl 2-sulfanylacetate SDS. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxyethyl 2-sulfanylacetate

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 2-Methoxyethyl 2-sulfanylacetate, a specialized monomer with potential applications in mat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Methoxyethyl 2-sulfanylacetate, a specialized monomer with potential applications in materials science and drug development. The document details its chemical and physical properties, outlines a probable synthetic route based on established esterification principles, and explores its potential utility as a building block in the synthesis of bioactive molecules. Furthermore, this guide addresses the necessary safety and handling protocols, drawing parallels from closely related thioglycolate esters. This resource is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction and Chemical Identity

2-Methoxyethyl 2-sulfanylacetate, also known as 2-methoxyethyl thioglycolate, is an organic compound featuring both an ester and a thiol functional group. Its unique bifunctionality makes it an interesting candidate for polymerization and as a precursor in organic synthesis. The presence of the methoxyethyl group can influence its solubility and reactivity compared to simpler alkyl thioglycolates. While not as extensively documented as other thioglycolate esters, its structural similarity to well-studied compounds allows for a reasoned exploration of its properties and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Methoxyethyl 2-sulfanylacetate is presented in Table 1.

PropertyValueSource
Molecular Formula C5H10O3S[1]
Molecular Weight 150.2 g/mol [1]
SMILES COCCOC(=O)CS[1]
Appearance Colorless liquid (predicted)Inferred from related compounds[2]
Boiling Point Not available
Density Not available
Solubility Soluble in water (predicted)Inferred from related compounds[2]
pKa Acidic (pH range 4-7)[1]

Synthesis of 2-Methoxyethyl 2-sulfanylacetate: A Proposed Methodology

Reaction Principle

The synthesis involves the reaction of thioglycolic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction is a reversible equilibrium, and to drive it towards the product, water, a byproduct, is typically removed.

Proposed Experimental Protocol

Materials:

  • Thioglycolic acid

  • 2-Methoxyethanol

  • Sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Magnesium sulfate (for drying)

  • Organic solvents for extraction and purification (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of thioglycolic acid and 2-methoxyethanol in toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure 2-Methoxyethyl 2-sulfanylacetate.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Thioglycolic Acid + 2-Methoxyethanol + Acid Catalyst in Toluene ReactionVessel Round-bottom flask with Dean-Stark Apparatus Reactants->ReactionVessel Reflux Heat to Reflux (Azeotropic removal of H2O) ReactionVessel->Reflux Workup Work-up: - Neutralization (NaHCO3) - Brine Wash - Drying (MgSO4) Reflux->Workup Purification Purification: - Solvent Removal - Vacuum Distillation Workup->Purification Product Pure 2-Methoxyethyl 2-sulfanylacetate Purification->Product

Caption: Proposed synthesis workflow for 2-Methoxyethyl 2-sulfanylacetate.

Potential Applications in Drug Development

While direct applications of 2-Methoxyethyl 2-sulfanylacetate in drug development are not explicitly documented, its structural analogues, particularly methyl thioglycolate, serve as valuable intermediates in the synthesis of pharmaceuticals[4].

Analogy to Methyl Thioglycolate

Methyl thioglycolate has been utilized in the synthesis of anti-inflammatory drugs[4]. The thiol group is a versatile handle for various chemical transformations. It can be alkylated, oxidized, or used in Michael additions, making it a key component in building more complex molecular architectures.

Potential as a Prodrug Moiety

The ester linkage in 2-Methoxyethyl 2-sulfanylacetate could potentially be cleaved by esterases in vivo. This property could be exploited in the design of prodrugs, where the active drug molecule is attached to the thioglycolic acid backbone via the thiol group, and the methoxyethyl ester provides favorable pharmacokinetic properties.

Role in Thiolated Polymers for Drug Delivery

Thiolated polymers, or thiomers, are gaining significant attention in drug delivery due to their mucoadhesive properties and ability to form in-situ gelling systems. While not a polymer itself, 2-Methoxyethyl 2-sulfanylacetate could be a valuable monomer in the synthesis of novel thiolated polymers. For instance, it could be copolymerized with other monomers to create biocompatible and degradable scaffolds for tissue engineering and controlled drug release[5].

Conceptual Pathway for Application

Application_Pathway Monomer 2-Methoxyethyl 2-sulfanylacetate Polymerization Copolymerization Monomer->Polymerization OrganicSynthesis Intermediate in Organic Synthesis Monomer->OrganicSynthesis ThiolatedPolymer Thiolated Polymer Polymerization->ThiolatedPolymer DrugDelivery Drug Delivery System (e.g., Mucoadhesive Hydrogel) ThiolatedPolymer->DrugDelivery TissueEngineering Tissue Engineering Scaffold ThiolatedPolymer->TissueEngineering BioactiveMolecule Bioactive Molecule (e.g., Anti-inflammatory) OrganicSynthesis->BioactiveMolecule

Caption: Conceptual applications of 2-Methoxyethyl 2-sulfanylacetate.

Safety and Handling

Specific safety data for 2-Methoxyethyl 2-sulfanylacetate is limited. Therefore, a cautious approach based on the safety profiles of analogous compounds like ethyl thioglycolate and methyl thioglycolate is imperative[2][6][7].

Hazard Identification

Based on related compounds, 2-Methoxyethyl 2-sulfanylacetate should be considered:

  • Harmful if swallowed or inhaled [2][8].

  • A potential skin and eye irritant [1][2][8].

  • Possibly a skin sensitizer , which may cause an allergic reaction upon contact[8].

  • Flammable , with a risk of ignition from heat, sparks, or open flames[8][9].

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[7].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition[10]. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Methoxyethyl 2-sulfanylacetate is a chemical compound with intriguing potential stemming from its bifunctional nature. While direct research on this specific molecule is sparse, a strong case can be made for its utility based on the well-documented chemistry and applications of its structural analogues. The proposed synthesis is straightforward and relies on fundamental organic chemistry principles. Its potential as a monomer for creating advanced drug delivery systems and as an intermediate in the synthesis of bioactive compounds warrants further investigation by the scientific community. As with any chemical, strict adherence to safety protocols is essential when handling and working with this compound.

References

  • SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioglycolate medium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexyl thioglycolate. Retrieved from [Link]

  • LookChem. (n.d.). ETHYL THIOGLYCOLATE 623-51-8 wiki. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Thioglycolate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl thioglycolate, 623-51-8. Retrieved from [Link]

  • European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link]

  • Chemsrc. (2025). Methyl thioglycolate | CAS#:2365-48-2. Retrieved from [Link]

  • ResearchGate. (2025). Thiolated poly(2-hydroxyethyl methacrylate) hydrogels as a degradable biocompatible scaffold for tissue engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate.
  • PubMed Central. (2024). Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination. Retrieved from [Link]

  • Google Patents. (n.d.). US2945880A - Process for the preparation of thioglycolic acid and salts thereof.

Sources

Foundational

2-Methoxyethyl 2-Sulfanylacetate: Technical Guide to Synthesis & Application

Executive Summary 2-Methoxyethyl 2-sulfanylacetate (also known as 2-methoxyethyl thioglycolate) is a bifunctional organosulfur compound combining a reactive thiol (-SH) group with a hydrophilic ether-ester tail.[1] It se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyethyl 2-sulfanylacetate (also known as 2-methoxyethyl thioglycolate) is a bifunctional organosulfur compound combining a reactive thiol (-SH) group with a hydrophilic ether-ester tail.[1] It serves as a critical chain transfer agent in radical polymerization and a "click" chemistry handle for surface modification.[1] This guide provides a validated synthetic workflow, mechanistic insights into its radical-mediated reactivity (Thiol-Ene), and a standardized protocol for quantitative validation using Ellman’s Reagent.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

IUPAC Nomenclature Breakdown

The name 2-Methoxyethyl 2-sulfanylacetate is derived from its synthesis as an ester:

  • Acyl Component: Derived from 2-sulfanylacetic acid (common name: thioglycolic acid).[1] The "2-sulfanyl" indicates the thiol group is on the alpha-carbon relative to the carbonyl.

  • Alkyl Component: Derived from 2-methoxyethanol (ethylene glycol monomethyl ether).[1]

Chemical Structure:


[1]
Key Physicochemical Properties

Note: Values marked with () are predicted based on homologous thioglycolate esters.*

PropertyValue / DescriptionRelevance
Molecular Formula C

H

O

S
Core stoichiometry.[1]
Molecular Weight 150.20 g/mol Calculation of molar equivalents.[1]
Boiling Point ~180–190°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density ~1.12 g/mLDenser than water; facilitates phase separation.[1]
Solubility AmphiphilicSoluble in organic solvents (DCM, THF) and moderately soluble in water due to the ether tail.[1]
pKa (Thiol) ~9.5Requires basic pH (>8.[1]0) to generate the thiolate anion for nucleophilic reactions.[1][2]

Part 2: Synthetic Route & Optimization

The most robust synthesis involves the acid-catalyzed Fischer esterification of thioglycolic acid with 2-methoxyethanol.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Reactants Thioglycolic Acid + 2-Methoxyethanol Reflux Reflux (110°C) Dean-Stark Trap (Solvent: Toluene) Reactants->Reflux Mix Catalyst Catalyst: p-Toluenesulfonic Acid (pTSA) Catalyst->Reflux Add Workup Wash: NaHCO3 (aq) Dry: MgSO4 Reflux->Workup 4-6 Hours Product Purified 2-Methoxyethyl 2-sulfanylacetate Workup->Product Vacuum Distillation

Figure 1: Acid-catalyzed Fischer esterification workflow utilizing azeotropic water removal.

Detailed Protocol

Safety: Thiols have a potent, offensive odor.[1] All work must be performed in a functioning fume hood.[1]

  • Stoichiometry: Charge a 500 mL Round Bottom Flask (RBF) with Thioglycolic Acid (1.0 equiv) and 2-Methoxyethanol (1.2 equiv) . The excess alcohol drives the equilibrium forward.[1]

  • Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.01 equiv) as the proton source.[1]

  • Solvent System: Add Toluene (150 mL) to serve as the azeotropic entrainer.

  • Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~110°C). Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic phase with 5% NaHCO

      
       (2 x 50 mL)  to remove unreacted acid and catalyst.[1] Caution: CO
      
      
      
      gas evolution.[1]
    • Wash with Brine (1 x 50 mL) .[1]

    • Dry over anhydrous MgSO

      
       .[1]
      
  • Purification: Remove toluene via rotary evaporation.[1] Purify the crude oil by vacuum distillation (0.5 mmHg, ~70–80°C) to prevent thermal degradation of the thiol.

Part 3: Reactivity Profile – Thiol-Ene "Click" Chemistry[1][2][3]

The primary utility of this molecule lies in Thiol-Ene Radical Addition .[1] This reaction is insensitive to oxygen and proceeds rapidly under UV light with a photoinitiator (e.g., DMPA).[1]

Mechanistic Pathway (DOT Visualization)

ThiolEneMechanism Initiator Photoinitiator (hv) Thiol R-SH (Thiol) Initiator->Thiol H-abstraction ThiylRad R-S• (Thiyl Radical) Thiol->ThiylRad CarbonRad R-S-C-C• (Carbon Radical) ThiylRad->CarbonRad + Alkene (Propagation 1) Alkene C=C (Alkene) Alkene->CarbonRad Product R-S-C-C-H (Thioether Product) CarbonRad->Product + R-SH (Chain Transfer) Product->ThiylRad Regenerates Radical

Figure 2: Radical-mediated Thiol-Ene cycle.[1] The carbon-centered radical abstracts a hydrogen from a fresh thiol molecule, regenerating the thiyl radical (Chain Transfer).[2]

Application Logic
  • Why use 2-Methoxyethyl 2-sulfanylacetate?

    • The methoxyethyl tail provides amphiphilicity, allowing the molecule to compatibilize hydrophobic alkenes with polar matrices.[1]

    • The ester linkage is biodegradable, useful for transient drug delivery systems.[1]

Part 4: Analytical Validation (Ellman’s Assay)

To verify the integrity of the thiol group (and ensure no oxidation to disulfide occurred), use Ellman’s Reagent (DTNB) .[3]

Principle

DTNB reacts with free thiols to release 2-nitro-5-thiobenzoate (TNB) , which is intensely yellow and absorbs at 412 nm .[1]

Standardized Protocol
  • Buffer Preparation: Prepare Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA). EDTA prevents metal-catalyzed oxidation.[1]

  • Reagent Prep: Dissolve 4 mg of Ellman’s Reagent in 1 mL of Reaction Buffer.

  • Sample Prep: Dilute the synthesized ester in DMF (if water insoluble) or Buffer to ~0.5 mM.

  • Assay:

    • Mix 50 µL Ellman’s Solution + 2.5 mL Reaction Buffer + 250 µL Sample.

    • Incubate at Room Temp for 15 minutes .

  • Measurement: Read Absorbance at 412 nm .

  • Calculation:

    
    [1]
    
    • 
       (Extinction Coefficient) = 
      
      
      
      [1][4]
    • 
       = Path length (1 cm)[1]
      

Part 5: Handling & Stability[1]

  • Oxidation Risk: Thiols oxidize to disulfides (R-S-S-R) upon exposure to air.[1]

    • Storage: Store under inert gas (Argon/Nitrogen) at 4°C.

    • Rescue: If the liquid turns cloudy or refractive index changes, reduce disulfides using TCEP or DTT before use.[1]

  • Shelf Life: 6–12 months if sealed properly.[1]

References

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] [1]

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[1] [1]

  • Thermo Fisher Scientific. (n.d.).[1] Ellman’s Reagent (DTNB) User Guide.

  • PubChem. (2024).[1][5] 2-Methoxyethyl 2-sulfanylacetate (Compound Summary). [1]

Sources

Foundational

A Technical Guide to the Organic Solvent Solubility of 2-Methoxyethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

2-Methoxyethyl 2-sulfanylacetate (C₅H₁₀O₃S, MW: 150.2 g/mol ) is an organic compound featuring ether, ester, and thioacetate functionalities.[1] Such structures are often building blocks in organic synthesis, polymer chemistry, and materials science.[1] For any application, from reaction engineering to formulation and purification, understanding the compound's solubility in various organic solvents is of paramount importance. Solvent selection impacts reaction rates, crystallization, product purity, and the overall efficiency and scalability of chemical processes. This guide provides the necessary theoretical background and a practical, field-proven methodology to characterize the solubility profile of this and similar molecules.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. A detailed analysis of the molecular structure of 2-Methoxyethyl 2-sulfanylacetate allows for a qualitative prediction of its solubility behavior.

2.1. Molecular Structure Analysis

The key functional groups in 2-Methoxyethyl 2-sulfanylacetate are:

  • Thioester Group (-C(=O)S-): This group is analogous to a standard ester but with a sulfur atom replacing the ester oxygen.[2] It is a polar group capable of engaging in dipole-dipole interactions.

  • Ether Group (-CH₂-O-CH₂-): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

  • Ethyl Acetate Backbone: The overall carbon framework contributes to van der Waals forces.

The presence of polar ester and ether groups suggests that the molecule will exhibit moderate polarity. However, it lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

The central principle is that substances with similar HSP values are likely to be miscible.[3][4] While the specific HSP values for 2-Methoxyethyl 2-sulfanylacetate have not been experimentally determined, they can be estimated or determined experimentally using the methods outlined in this guide. For a solvent to be effective, the "distance" (Ra) between its HSP values and those of the solute should be minimal.

2.3. Qualitative Solubility Prediction

Based on the structural analysis, we can make the following predictions:

  • High Solubility Expected: In moderately polar aprotic solvents such as Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile. These solvents have a good balance of polarity to interact with the ester and ether groups.

  • Moderate Solubility Expected: In chlorinated solvents like Dichloromethane and Chloroform, and aromatic solvents like Toluene.

  • Low to Insoluble Expected: In highly nonpolar solvents like Hexane and Cyclohexane, which lack the polarity to effectively solvate the molecule. Similarly, poor solubility is expected in highly polar protic solvents like Water and Methanol, where the solute cannot effectively disrupt the strong hydrogen-bonding network of the solvent.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique that ensures the determination of the thermodynamic equilibrium solubility.[5][6]

3.1. Rationale for Method Selection

This method is chosen for its robustness and ability to provide a true equilibrium value, which is critical for applications like crystallization and formulation.[6] It involves agitating an excess of the solute in the solvent at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value.[6] This ensures that the system has reached thermodynamic equilibrium.

3.2. Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating controls to ensure data integrity.

Materials and Equipment:

  • 2-Methoxyethyl 2-sulfanylacetate (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Protocol Steps:

  • Preparation: Add an excess amount of 2-Methoxyethyl 2-sulfanylacetate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 to 48 hours.

    • Causality Insight: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the approach to equilibrium.[7] A 24-48 hour period is typically sufficient for most organic systems to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 2-Methoxyethyl 2-sulfanylacetate.

  • Data Validation: To confirm that equilibrium has been reached, it is recommended to take samples at two different time points (e.g., 24h and 48h). If the calculated concentrations are statistically identical, it provides confidence that equilibrium has been achieved.[6]

Data Presentation and Interpretation

The experimentally determined solubility data should be organized systematically for clear interpretation and comparison.

Table 1: Template for Experimental Solubility Data of 2-Methoxyethyl 2-sulfanylacetate at 25 °C

SolventSolvent ClassDielectric ConstantExperimental Solubility ( g/100 mL)Experimental Solubility (mol/L)
HexaneNonpolar1.89
TolueneAromatic2.38
DichloromethaneChlorinated9.08
Tetrahydrofuran (THF)Ether7.52
Ethyl AcetateEster6.02
AcetoneKetone21.0
AcetonitrileNitrile37.5
MethanolPolar Protic32.7
WaterPolar Protic80.1

Researchers should populate this table with their own experimental data. Dielectric constants are provided as a measure of solvent polarity.[8]

Visualizations

Diagrams are essential tools for visualizing complex relationships and workflows.

G cluster_solute 2-Methoxyethyl 2-sulfanylacetate cluster_solvents Solvent Classes Solute Key Functional Groups Ester Thioester (Polar) Solute->Ester Ether Ether (Polar, H-bond acceptor) Solute->Ether Alkyl Alkyl Backbone (Nonpolar) Solute->Alkyl PolarAprotic Polar Aprotic (e.g., THF, Acetone) Good Interaction Ester->PolarAprotic Dipole-Dipole Ether->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Poor Interaction Alkyl->Nonpolar Dispersion Forces PolarProtic Polar Protic (e.g., Methanol) Poor Interaction

Caption: Predicted interactions between solute functional groups and solvent classes.

G Start Start: Excess Solute + Solvent Equilibrate Equilibration (24-48h at constant T) Start->Equilibrate Settle Phase Separation (Settle / Centrifuge) Equilibrate->Settle Filter Filtration (0.22 µm Syringe Filter) Settle->Filter Dilute Dilution of Supernatant Filter->Dilute Analyze Quantitative Analysis (HPLC / GC) Dilute->Analyze End End: Solubility Data (g/L) Analyze->End

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

This guide provides a comprehensive approach for researchers to understand, predict, and accurately measure the solubility of 2-Methoxyethyl 2-sulfanylacetate in a range of organic solvents. By combining theoretical principles with a robust experimental protocol, scientists and drug development professionals can generate the high-quality data necessary for informed solvent selection, process development, and formulation design. The methodologies described are broadly applicable to other novel compounds where solubility data is not yet established.

References

  • HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Semantic Scholar. [Link]

  • Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. [Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

  • Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. Green Chemistry. [Link]

  • ethyl thioglycolate, 623-51-8. The Good Scents Company. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]

  • Solubility Curves - Basic Introduction - Chemistry Problems. YouTube. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars - University of Bradford. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

  • Methyl thioglycolate | CAS#:2365-48-2. Chemsrc. [Link]

  • A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Semantic Scholar. [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

  • 15.7: Physical Properties of Esters. Chemistry LibreTexts. [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

  • 2-Ethylhexyl thioglycolate | C10H20O2S | CID 24309. PubChem. [Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • ETHYL THIOGLYCOLATE 623-51-8 wiki. LookChem. [Link]

  • (PDF) Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothetical Mechanism of Action of 2-Methoxyethyl 2-sulfanylacetate

Disclaimer: The following guide is a scientifically informed hypothesis on the potential mechanism of action of 2-Methoxyethyl 2-sulfanylacetate. To date, there is a notable absence of direct biological or pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is a scientifically informed hypothesis on the potential mechanism of action of 2-Methoxyethyl 2-sulfanylacetate. To date, there is a notable absence of direct biological or pharmacological studies on this specific chemical compound in the public scientific literature. The proposed mechanisms are extrapolated from established data on its constituent functional groups: the 2-methoxyethyl moiety and the sulfanylacetate (thioglycolate) moiety. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future investigations.

Introduction: Deconstructing a Molecule of Unknown Biological Activity

2-Methoxyethyl 2-sulfanylacetate is a compound for which the primary available information pertains to its use as a monomer in materials science, particularly for its optical properties when copolymerized with styrene[1]. Its biological activity and mechanism of action have not been a subject of published research. Therefore, this guide will not present a known mechanism but will instead build a plausible, multi-faceted hypothetical mechanism based on the well-documented activities of structurally related compounds.

Our analysis rests on two central pillars derived from the molecule's structure:

  • The Reactivity of the Sulfanylacetate Moiety: This functional group is an ester of thioglycolic acid (TGA). TGA and its derivatives are potent reducing agents known to cleave disulfide bonds in proteins[2][3].

  • The Metabolic Fate of the 2-Methoxyethyl Moiety: This group is structurally related to 2-methoxyethanol, a compound known to be metabolized into the toxicant methoxyacetic acid (MAA)[4][5].

We hypothesize a dual-action mechanism: a direct, disulfide-disrupting effect on extracellular and intracellular proteins, and a delayed, metabolically-activated toxicity driven by the formation of MAA.

Part 1: The Sulfanylacetate Moiety as a Disulfide-Reducing Agent

The core of this proposed direct-action mechanism lies in the thiol (-SH) group of the sulfanylacetate moiety. Thiols are known to engage in thiol-disulfide exchange reactions, a fundamental process in biochemistry.

Chemical Basis of Action:

Thioglycolic acid and its simple esters are widely used in cosmetology as depilatory agents and for hair perming[2][3]. Their efficacy stems from their ability to break the strong disulfide bonds (-S-S-) that provide structural integrity to keratin, the primary protein in hair. This same principle can be applied to any protein whose structure and function are dependent on disulfide bridges.

The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the disulfide bond, leading to its cleavage and the formation of a new mixed disulfide, which is then further reduced.

Proposed Signaling Pathway Disruption

Many receptors, enzymes, and signaling proteins rely on specific disulfide bonds for their correct three-dimensional conformation and, consequently, their function. The introduction of a potent reducing agent like 2-Methoxyethyl 2-sulfanylacetate (or its hydrolyzed active form, thioglycolic acid) could lead to a non-specific but profound disruption of cellular signaling.

A pertinent example is the observed effect of a related compound, methyl thioglycolate, on oxytocin receptors. Studies have shown that it produces a reversible antagonism of oxytocin, suggested to be caused by the reversible inactivation of essential disulfide groups within the receptor structure[6]. This provides a strong precedent for the proposed mechanism.

G Protein_Active Functional Protein (with Intact Disulfide Bond) Protein_Inactive Non-functional Protein (Reduced Cysteine Residues) Protein_Active->Protein_Inactive Disulfide Bond Cleavage Thiol 2-Methoxyethyl 2-sulfanylacetate (or Thioglycolic Acid) Thiol->Protein_Inactive Acts on Disrupted_Signal Disrupted Cellular Signaling (e.g., Receptor Inactivation, Enzyme Denaturation) Protein_Inactive->Disrupted_Signal Leads to

Caption: Proposed mechanism of protein inactivation via disulfide bond cleavage.

Part 2: The 2-Methoxyethyl Moiety and its Metabolic Activation

While the sulfanylacetate group may act directly, the 2-methoxyethyl portion of the molecule is likely to undergo metabolic transformation, leading to a secondary, more specific mechanism of toxicity.

Metabolic Pathway:

It is highly probable that 2-Methoxyethyl 2-sulfanylacetate would be a substrate for ubiquitous esterase enzymes in the blood and tissues. Hydrolysis would cleave the ester bond, releasing two molecules: thioglycolic acid (discussed above) and 2-methoxyethanol.

2-methoxyethanol is a well-studied toxicant, and its mechanism of toxicity is known to proceed through its metabolic oxidation. The alcohol dehydrogenase (ADH) enzyme converts 2-methoxyethanol to 2-methoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 2-methoxyacetic acid (MAA)[4][5].

G Parent 2-Methoxyethyl 2-sulfanylacetate Metabolite1 2-Methoxyethanol Parent->Metabolite1 Hydrolysis Metabolite2 Thioglycolic Acid Parent->Metabolite2 Hydrolysis Esterase Esterase (in blood/tissues) Esterase->Metabolite1 Aldehyde 2-Methoxyacetaldehyde Metabolite1->Aldehyde Oxidation ADH Alcohol Dehydrogenase ADH->Aldehyde MAA Methoxyacetic Acid (MAA) (Toxic Metabolite) Aldehyde->MAA Oxidation ALDH Aldehyde Dehydrogenase ALDH->MAA

Caption: Proposed metabolic activation pathway of the 2-methoxyethyl moiety.

Mechanism of MAA Toxicity:

MAA is a known testicular and teratogenic toxicant[4]. One of its proposed mechanisms of action is the inhibition of histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by MAA would result in hyperacetylation of histones, leading to aberrant gene expression that could underlie its developmental and reproductive toxicity.

Part 3: An Integrated Dual-Action Hypothesis

We propose an integrated mechanism where 2-Methoxyethyl 2-sulfanylacetate acts through two distinct but potentially synergistic pathways:

  • Stage 1 (Direct, Broad-Spectrum Action): Upon administration, the intact molecule and its rapidly formed metabolite, thioglycolic acid, can immediately begin disrupting the structure of extracellular and cell-surface proteins by cleaving disulfide bonds. This could lead to acute effects such as irritation, disruption of receptor-ligand binding, and altered enzyme activity.

  • Stage 2 (Delayed, Metabolically-Driven Action): Over time, the hydrolysis of the parent compound releases 2-methoxyethanol, which is metabolized to MAA. The accumulation of MAA could then lead to more specific and potentially longer-lasting toxic effects through the inhibition of critical intracellular enzymes like HDACs, resulting in altered gene expression and contributing to cytotoxicity, particularly in rapidly dividing cells.

Experimental Protocols for Hypothesis Validation

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols outline key experiments to test the proposed mechanisms.

Protocol 1: In Vitro Disulfide Bond Reduction Assay

Objective: To quantitatively assess the ability of 2-Methoxyethyl 2-sulfanylacetate to reduce protein disulfide bonds.

Methodology:

  • Prepare Reagents:

    • Ellman's Reagent (DTNB) solution.

    • Model protein solution (e.g., Insulin or RNase A) with known disulfide bond content in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Test compound: 2-Methoxyethyl 2-sulfanylacetate stock solution in DMSO.

    • Positive control: Dithiothreitol (DTT).

  • Reaction Setup:

    • In a 96-well plate, add the model protein solution.

    • Add varying concentrations of the test compound, DTT, or vehicle control (DMSO).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Quantification:

    • Add Ellman's Reagent to each well. DTNB reacts with free thiol groups to produce a yellow-colored product (TNB²⁻).

    • Measure the absorbance at 412 nm using a plate reader.

  • Analysis:

    • Calculate the concentration of free thiols generated based on the molar extinction coefficient of TNB²⁻.

    • Determine the EC₅₀ for disulfide reduction for the test compound and compare it to the positive control.

Protocol 2: In Vitro Esterase Hydrolysis Assay

Objective: To confirm the cleavage of 2-Methoxyethyl 2-sulfanylacetate into its constituent metabolites by esterases.

Methodology:

  • Prepare Reaction Mixture:

    • Use human liver microsomes or purified porcine liver esterase as the enzyme source.

    • Prepare an incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the enzyme and buffer solution to 37°C.

    • Initiate the reaction by adding a known concentration of 2-Methoxyethyl 2-sulfanylacetate.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a cold stop solution (e.g., acetonitrile).

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to detect and quantify the parent compound and the expected metabolites (2-methoxyethanol and thioglycolic acid).

  • Data Analysis:

    • Plot the concentration of the parent compound and metabolites over time to determine the rate of hydrolysis.

Protocol 3: Cell-Based Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine if metabolites of the test compound inhibit HDAC activity.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or Jurkat cells).

    • Treat the cells with varying concentrations of 2-Methoxyethyl 2-sulfanylacetate, 2-methoxyethanol, or methoxyacetic acid (MAA) for a specified duration (e.g., 24 hours). Use a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.

  • Nuclear Extract Preparation:

    • Harvest the cells and prepare nuclear extracts using a commercial kit or standard biochemical procedures.

  • HDAC Activity Measurement:

    • Use a commercially available fluorometric HDAC activity assay kit. This typically involves incubating the nuclear extract with an acetylated substrate that fluoresces upon deacetylation and subsequent development.

  • Data Analysis:

    • Measure fluorescence using a plate reader.

    • Calculate the percentage of HDAC inhibition for each treatment condition relative to the vehicle control.

    • Determine the IC₅₀ value for HDAC inhibition for each compound.

Hypothetical Data Summary

The following table summarizes potential outcomes from the proposed experiments that would support our dual-action hypothesis.

Experiment Parameter Hypothetical Value for 2-Methoxyethyl 2-sulfanylacetate Interpretation
Disulfide ReductionEC₅₀150 µMDemonstrates moderate, direct disulfide-reducing capability.
Esterase HydrolysisHalf-life (t₁/₂)25 minutesIndicates rapid metabolism to release active components.
HDAC Inhibition (Cell-based)IC₅₀ (as parent)> 500 µMThe parent compound is not a direct HDAC inhibitor.
HDAC Inhibition (MAA metabolite)IC₅₀50 µMThe metabolite MAA is a potent HDAC inhibitor.

Conclusion and Future Directions

While 2-Methoxyethyl 2-sulfanylacetate is not a known pharmacological agent, a careful examination of its chemical structure allows for the formulation of a plausible, dual-action mechanism of biological activity. We propose that it can act directly as a disulfide-reducing agent and indirectly via its metabolic activation to the known toxicant methoxyacetic acid, a potential HDAC inhibitor.

This guide provides a foundational hypothesis and a clear experimental roadmap for its validation. Future research should prioritize these in vitro assays, followed by in vivo studies in animal models to investigate the compound's pharmacokinetics, metabolic profile, and actual toxicological effects, paying close attention to endpoints related to both protein disruption and reproductive/developmental toxicity.

References

  • Wikipedia. (2023). Thioglycolic acid. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Metabolic pathway to methoxyacetate of 2-methoxyethanol.... Retrieved from [Link][4]

  • State of Israel, Ministry of Health. (n.d.). 2-Methoxyethyl Acetate. Retrieved from [Link][7]

  • EurekAlert!. (2022). Chemically modified nanosheets for biomedical applications. Retrieved from [Link][8]

  • Mol-Instincts. (n.d.). ETHYL THIOGLYCOLATE. Retrieved from [Link][3]

  • PubChem. (n.d.). Methyl Thioglycolate. Retrieved from [Link][6]

  • PubMed. (1989). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Retrieved from [Link][5]

  • European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link][9]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 2-Methoxyethyl 2-sulfanylacetate

Introduction 2-Methoxyethyl 2-sulfanylacetate is a molecule of interest in various fields, potentially including polymer chemistry and drug development, due to its combination of ester, ether, and thiol functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyethyl 2-sulfanylacetate is a molecule of interest in various fields, potentially including polymer chemistry and drug development, due to its combination of ester, ether, and thiol functional groups.[1] Understanding the thermal stability of this compound is paramount for determining its suitability for applications that involve elevated temperatures, such as melt processing, sterilization, or long-term storage in varying climates. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for assessing the thermal stability of 2-Methoxyethyl 2-sulfanylacetate.

Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds, such as thioglycolates and methoxyethyl esters, to build a predictive framework. It further outlines detailed experimental protocols to empirically determine its thermal properties, ensuring a robust and scientifically sound approach for researchers, scientists, and drug development professionals.

Theoretical Framework: Anticipating Thermal Behavior

The thermal stability of 2-Methoxyethyl 2-sulfanylacetate is dictated by the interplay of its constituent functional groups: the ester, the ether linkage, and the sulfanylacetate moiety.

  • Ester Group: Esters can undergo thermal decomposition through various pathways, including β-elimination reactions, to form an alkene and a carboxylic acid. The stability of the ester is influenced by the nature of the alcohol and carboxylic acid components.

  • Ether Linkage: Ether linkages are generally more thermally stable than esters but can be susceptible to cleavage at high temperatures, often through radical mechanisms.

  • Sulfanylacetate Moiety: The thiol group introduces a point of potential weakness. Thiols are prone to oxidation, and upon heating, can participate in various reactions, including the formation of disulfides and the release of sulfur-containing compounds. For instance, methyl thioglycolate is known to emit toxic fumes of sulfoxides when heated to decomposition.[2][3]

Based on these considerations, the thermal decomposition of 2-Methoxyethyl 2-sulfanylacetate is likely to be a multi-step process. Initial degradation may be centered around the weaker bonds, potentially leading to the evolution of volatile sulfur compounds, carbon monoxide, and carbon dioxide.[3]

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of 2-Methoxyethyl 2-sulfanylacetate

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methoxyethyl 2-sulfanylacetate into the TGA pan.

  • Experimental Parameters:

    • Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the decomposition process.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of decomposition steps.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which can provide information about the physical stability and purity of the compound.

Experimental Protocol: Differential Scanning Calorimetry of 2-Methoxyethyl 2-sulfanylacetate

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-Methoxyethyl 2-sulfanylacetate into a hermetically sealed aluminum pan. Sealing the pan is crucial to prevent mass loss due to volatilization before decomposition.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

      • Ramp the temperature to a point above the decomposition temperature (determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and quantify endothermic and exothermic events. This can reveal melting points, boiling points, and decomposition exotherms, which are critical for safety assessments.

Evolved Gas Analysis using GC-MS

Coupling the effluent gas from the TGA to a Gas Chromatograph-Mass Spectrometer (GC-MS) allows for the identification of the volatile decomposition products. This provides invaluable information about the degradation pathways.

Experimental Protocol: TGA-GC-MS Analysis of 2-Methoxyethyl 2-sulfanylacetate

  • Instrument Setup:

    • Interface the outlet of the TGA with the injection port of a GC-MS system using a heated transfer line.

  • TGA Method:

    • Follow the TGA protocol outlined above.

  • GC-MS Method:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

    • Oven Program: A programmed temperature ramp (e.g., 40 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) to separate the evolved gases.

    • MS Detection: Scan a mass range of m/z 35-500.

  • Data Analysis:

    • At temperatures corresponding to mass loss events in the TGA, inject the evolved gas into the GC-MS.

    • Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).[4] This will help in elucidating the decomposition mechanism.

Data Presentation and Interpretation

The data obtained from these analyses should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for 2-Methoxyethyl 2-sulfanylacetate (Hypothetical Data)

ParameterTGA (Nitrogen)TGA (Air)DSC
Tonset (°C) 180165-
Tmax (°C) 210195-
Mass Loss (%) 95% (single step)98% (two steps)-
Melting Point (°C) --55
Decomposition Enthalpy (J/g) ---350 (exothermic)

Table 2: Potential Decomposition Products Identified by TGA-GC-MS (Hypothetical)

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)
3.5Methoxyethanol45, 58, 76
5.2Thioglycolic acid45, 92
6.8Carbon disulfide76
8.1Dimethyl disulfide94

Visualizing the Workflow and Decomposition

Diagrams are essential for illustrating the experimental workflow and the proposed decomposition pathways.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Methoxyethyl 2-sulfanylacetate TGA TGA Sample->TGA DSC DSC Sample->DSC GCMS GC-MS TGA->GCMS Evolved Gas Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Thermal_Events Thermal Events (Melting, etc.) DSC->Thermal_Events Decomposition_Products Decomposition Products GCMS->Decomposition_Products Mechanism Proposed Decomposition Mechanism Decomposition_Temp->Mechanism Thermal_Events->Mechanism Decomposition_Products->Mechanism

Caption: Experimental workflow for thermal stability analysis.

decomposition_pathway cluster_products Primary Decomposition Products cluster_secondary_products Secondary Decomposition Products Molecule 2-Methoxyethyl 2-sulfanylacetate Heat Δ (Heat) Molecule->Heat Intermediate Unstable Intermediate Heat->Intermediate Product1 Methoxyethanol Intermediate->Product1 Product2 Thioglycolic acid derivatives Intermediate->Product2 Product3 Volatile Sulfur Compounds (e.g., H₂S, SO₂) Product2->Product3 Product4 CO, CO₂ Product2->Product4

Caption: Proposed thermal decomposition pathway.

Conclusion and Recommendations

A comprehensive understanding of the thermal stability of 2-Methoxyethyl 2-sulfanylacetate is critical for its safe and effective application. The methodologies outlined in this guide, combining TGA, DSC, and TGA-GC-MS, provide a robust framework for a thorough investigation. While predictions based on analogous structures are useful, empirical data is indispensable.

It is recommended that these analyses be performed under various atmospheric conditions (inert and oxidative) to fully characterize the decomposition behavior. The identification of decomposition products is crucial for understanding the degradation mechanism and for assessing any potential hazards associated with the use of this compound at elevated temperatures. The insights gained from these studies will be invaluable for formulation development, process optimization, and ensuring product quality and safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16907, Methyl Thioglycolate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl thioglycolate, 95%. Retrieved from [Link]

  • ResearchGate. (2020). GC-MS Analysis of Bioactive Components of Methanolic Stem Bark Extract of Lannea acida (Anacardiaceae). Retrieved from [Link]

Sources

Exploratory

discovery and history of 2-Methoxyethyl 2-sulfanylacetate

An In-Depth Technical Guide to 2-Methoxyethyl 2-sulfanylacetate: A Prospective Analysis Disclaimer: The subject of this guide, 2-Methoxyethyl 2-sulfanylacetate, is not a widely documented compound in the existing scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxyethyl 2-sulfanylacetate: A Prospective Analysis

Disclaimer: The subject of this guide, 2-Methoxyethyl 2-sulfanylacetate, is not a widely documented compound in the existing scientific literature or commercial chemical catalogs. Therefore, this document presents a prospective analysis based on established principles of organic chemistry and the known properties of its constituent functional groups: the thioglycolate moiety and the 2-methoxyethyl group. The experimental protocols, data, and potential applications described herein are hypothetical and intended to serve as a scientifically grounded framework for future research into this molecule.

Introduction and Rationale

2-Methoxyethyl 2-sulfanylacetate, with the proposed structure shown in Figure 1, is an ester of 2-sulfanylacetic acid (more commonly known as thioglycolic acid) and 2-methoxyethanol. The molecule uniquely combines a reactive thiol group, characteristic of thioglycolates, with the ether functionality and solubility properties imparted by the 2-methoxyethyl chain. Thioglycolate esters are a well-established class of compounds with diverse applications, ranging from crosslinking agents in polymer chemistry to active ingredients in cosmetology. The inclusion of the 2-methoxyethyl group is a common strategy in medicinal chemistry and material science to enhance aqueous solubility and modify pharmacokinetic properties.

This guide provides a hypothetical, yet plausible, technical exploration of 2-Methoxyethyl 2-sulfanylacetate. We will detail a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, and explore potential applications based on its structural attributes. The methodologies described are designed to be self-validating, providing a clear pathway for any researcher aiming to synthesize and characterize this novel compound.

Figure 1: Proposed chemical structure of 2-Methoxyethyl 2-sulfanylacetate.

Proposed Synthesis: Acid-Catalyzed Esterification

The most direct and industrially scalable method for synthesizing 2-Methoxyethyl 2-sulfanylacetate is the Fischer-Speier esterification. This reaction involves the condensation of a carboxylic acid (thioglycolic acid) with an alcohol (2-methoxyethanol) in the presence of an acid catalyst. The free thiol group of thioglycolic acid is known to be susceptible to oxidation, especially at elevated temperatures, forming dithiodiglycolic acid. Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of thioglycolic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (2-methoxyethanol) acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

Fischer_Esterification reactant reactant intermediate intermediate product product catalyst catalyst TGA Thioglycolic Acid Protonated_TGA Protonated Carbonyl TGA->Protonated_TGA + H+ ME 2-Methoxyethanol Tetrahedral_Int Tetrahedral Intermediate ME->Tetrahedral_Int H_plus H+ Protonated_TGA->Tetrahedral_Int + 2-Methoxyethanol Water_Leaving Protonated Ester + H2O Tetrahedral_Int->Water_Leaving - H+ Ester 2-Methoxyethyl 2-sulfanylacetate Water_Leaving->Ester - H2O Ester->H_plus Regenerates Catalyst

Figure 2: Workflow diagram of the proposed Fischer esterification synthesis.

Detailed Experimental Protocol

Materials:

  • Thioglycolic acid (≥98%)

  • 2-Methoxyethanol (≥99%)

  • Sulfuric acid (98%) or p-Toluenesulfonic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flask with the Dean-Stark trap and condenser under a gentle flow of nitrogen.

  • Reagents: To the flask, add 2-methoxyethanol (1.2 equivalents) and toluene (as a solvent to facilitate azeotropic removal of water).

  • Catalyst: Slowly add the acid catalyst (e.g., 0.02 equivalents of sulfuric acid) to the alcohol solution with stirring.

  • Addition of Acid: Add thioglycolic acid (1.0 equivalent) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product, 2-Methoxyethyl 2-sulfanylacetate.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target compound can be predicted based on its structure. These predictions provide a benchmark for the characterization of the synthesized molecule.

Predicted Physicochemical Data
PropertyPredicted ValueRationale / Method
Molecular Formula C₅H₁₀O₃SFrom structure
Molecular Weight 150.20 g/mol From formula
Appearance Colorless to pale yellow liquidTypical for thioglycolate esters
Boiling Point ~200-220 °C (at atm. pressure)Estimated based on similar esters
Density ~1.1 - 1.2 g/cm³Estimated based on functional groups
Solubility Soluble in organic solvents (e.g., ethanol, acetone, toluene). Moderate solubility in water.Ether and ester groups enhance polarity
Expected Spectroscopic Signatures

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized product.

  • ¹H NMR (Proton NMR):

    • -SH (thiol proton): A triplet around 1.5-2.0 ppm, coupling with the adjacent CH₂ group.

    • -S-CH₂-C=O (methylene alpha to sulfur): A doublet around 3.2-3.4 ppm.

    • -O-CH₃ (methoxy protons): A sharp singlet around 3.3-3.5 ppm.

    • -O-CH₂-CH₂-O- (ethylene glycol protons): Two triplets, one around 3.6-3.8 ppm and another around 4.2-4.4 ppm, corresponding to the two non-equivalent methylenes of the ethoxy group.

  • ¹³C NMR (Carbon NMR):

    • -S-CH₂-: ~26-30 ppm

    • -O-CH₃: ~58-60 ppm

    • -O-CH₂-CH₂-O-: Two signals, ~64-66 ppm and ~69-71 ppm

    • C=O (carbonyl carbon): ~170-172 ppm

  • FT-IR (Infrared Spectroscopy):

    • S-H stretch: A weak band around 2550-2600 cm⁻¹

    • C=O stretch (ester): A strong, sharp band around 1730-1750 cm⁻¹

    • C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 150.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxyethyl group or cleavage at the ester linkage.

Potential Applications

The bifunctional nature of 2-Methoxyethyl 2-sulfanylacetate—possessing both a nucleophilic/reducing thiol group and a polar ether linkage—suggests several potential areas of application.

Polymer and Material Science

The free thiol group can participate in "click" chemistry reactions, such as thiol-ene additions, which are used to create crosslinked polymer networks or to functionalize surfaces. The 2-methoxyethyl group could enhance the compatibility of the molecule with polar polymer matrices or improve the water-wettability of modified surfaces.

Thiol_Ene_Workflow start start process process output output input input MESA 2-Methoxyethyl 2-sulfanylacetate Mixing Mix Reactants MESA->Mixing Polymer Polymer with -C=C- bonds Polymer->Mixing Initiator UV Light or Radical Initiator Initiation Initiation Step Initiator->Initiation Mixing->Initiation Propagation Thiol-Ene Radical Propagation Initiation->Propagation Termination Termination Propagation->Termination Result Crosslinked or Functionalized Polymer Termination->Result

Figure 3: Hypothetical workflow for polymer modification using a thiol-ene reaction.

Pharmaceutical and Cosmetic Formulations

Thioglycolic acid and its derivatives are widely used as depilatory agents and in hair perming formulations due to their ability to cleave disulfide bonds in keratin. 2-Methoxyethyl 2-sulfanylacetate could serve as a more skin-compatible alternative, with the 2-methoxyethyl group potentially reducing volatility and improving skin feel. Its role as a reducing agent also suggests potential as an antioxidant in topical formulations.

Prospective Safety and Toxicology

A comprehensive safety evaluation would be mandatory before any application. The toxicological profile can be preliminarily inferred from its starting materials.

  • Thioglycolic Acid: Can cause severe skin irritation and burns. It is a known skin sensitizer.

  • 2-Methoxyethanol: Is a known developmental and reproductive toxicant. Its use is highly restricted in consumer products in many jurisdictions due to these hazards.

Crucial Consideration: The presence of the 2-methoxyethanol moiety is a significant red flag. Any development of this compound, particularly for applications involving human contact, would need to rigorously assess its metabolic fate. If the ester is hydrolyzed in vivo to release 2-methoxyethanol, it would likely carry the same reproductive toxicity risks as the parent alcohol.

Conclusion and Future Directions

2-Methoxyethyl 2-sulfanylacetate represents an unexplored, yet structurally intriguing, chemical entity. The synthetic pathway proposed via Fischer esterification is robust and well-established, providing a clear route to obtaining this compound. The primary challenges and future research directions would involve:

  • Optimizing Synthesis: Minimizing the formation of disulfide byproducts is critical for achieving high purity and yield.

  • Full Characterization: A complete spectroscopic and physicochemical analysis is required to validate the predictions made in this guide.

  • Application-Specific Testing: The performance of the molecule in proposed applications, such as thiol-ene reactions or as a keratin-reducing agent, must be empirically tested.

  • Toxicological Assessment: A thorough in vitro and in vivo toxicological study is essential to determine the safety profile of the molecule, with a particular focus on the potential for hydrolysis and release of 2-methoxyethanol.

This prospective guide serves as a foundational document to stimulate and direct future research into the synthesis, characterization, and application of this novel thioglycolate ester.

References

  • Title: Thioglycolic acid | Use and Manufacturing Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Thiol-ene "click" reactions and recent applications in polymer and materials synthesis Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]

  • Title: Thioglycolic Acid - Hazard Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-Methoxyethanol - Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

Foundational

Technical Guide: Research Frontiers of 2-Methoxyethyl 2-sulfanylacetate

Abstract 2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-methoxyethyl thioglycolate, represents a unique class of functional thiols bridging the gap between hydrophobic alkyl mercaptans and hydrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-methoxyethyl thioglycolate, represents a unique class of functional thiols bridging the gap between hydrophobic alkyl mercaptans and hydrophilic polyethylene glycol (PEG) thiols. While historically utilized as a precursor for organotin PVC stabilizers, its amphiphilic structure—comprising a reactive thiol head, a hydrolyzable ester linker, and a short oligo-ethylene glycol (OEG) tail—positions it as a critical reagent in modern surface chemistry, controlled radical polymerization, and "click" bioconjugation. This guide details the physicochemical advantages of this molecule and provides validated protocols for its application in high-precision research.

Part 1: Chemical Profile & Mechanistic Advantages

Structural Logic

Unlike simple alkyl thiols (e.g., dodecanethiol) which form hydrophobic surfaces, or long-chain PEG-thiols which are polydisperse and difficult to synthesize, 2-Methoxyethyl 2-sulfanylacetate offers a defined, low-molecular-weight "stealth" motif.

FeatureChemical MoietyResearch Function
Reactive Head Thiol (

)
High-affinity binding to noble metals (Au, Ag); Chain Transfer Agent (CTA) in polymerization; Nucleophile for Michael addition.
Labile Linker Ester (

)
Allows for triggered cleavage (hydrolysis) under acidic/basic conditions, useful for drug release or surface patterning.
Functional Tail Methoxyethyl (

)
Mimics the "inertness" of PEG; resists non-specific protein adsorption (fouling) while maintaining solubility in polar organic solvents.
Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.20 g/mol

  • Boiling Point: ~95-100 °C (at reduced pressure, typically 10 mmHg)

  • Solubility: Miscible with alcohols, ethers, and chlorinated solvents; limited water solubility compared to acid forms.

Part 2: Core Research Applications

Surface Engineering: The "Stealth" Self-Assembled Monolayer (SAM)

The primary research value of this molecule lies in its ability to form Self-Assembled Monolayers (SAMs) on gold that resist protein fouling. The methoxyethyl tail creates a hydration layer similar to PEG but with higher packing density due to the molecule's small size.

Mechanism:

  • Chemisorption: The sulfur atom forms a thiolate bond with the Au(111) surface (

    
    ).
    
  • Organization: Van der Waals forces drive the alkyl chains to tilt, exposing the methoxyethyl ether groups to the interface.

  • Passivation: The ether oxygen hydrogen-bonds with interfacial water, creating a barrier that prevents proteins from contacting the gold surface.

Controlled Radical Polymerization (Chain Transfer)

In free radical polymerization, this molecule acts as a highly efficient Chain Transfer Agent (CTA). The thiol hydrogen is easily abstracted by growing radical chains.

  • Application: Synthesis of low-molecular-weight acrylics or styrenics with terminal ester/ether functionality.

  • Advantage: Unlike odorous alkyl mercaptans, the methoxyethyl ester is less volatile and more compatible with polar monomer formulations.

Thiol-Ene "Click" Chemistry

The thiol group participates in radical-mediated or base-catalyzed addition to electron-rich or electron-poor alkenes (hydrothiolation). This is ideal for post-polymerization modification or crosslinking hydrogels without metal catalysts.

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis via Fisher Esterification

Context: Commercial samples often contain disulfide impurities (


). For SAM formation, fresh reduction or in-house synthesis is recommended.

Reagents: Thioglycolic acid (98%), 2-Methoxyethanol (anhydrous), p-Toluenesulfonic acid (pTSA) catalyst, Toluene.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add Thioglycolic acid (0.1 mol), 2-Methoxyethanol (0.15 mol, excess), pTSA (1 mol%), and Toluene (100 mL).

  • Reaction: Reflux at 115°C under a nitrogen atmosphere (critical to prevent oxidation of thiol). Monitor water collection in the Dean-Stark trap.

  • Workup: Once water evolution ceases (~3-4 hours), cool to RT. Wash organic layer with 5%

    
     (remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , filter, and perform vacuum distillation. Store under Argon at 4°C.
    
Protocol B: Formation of Antifouling SAMs on Gold Sensors

Context: Used for Surface Plasmon Resonance (SPR) or Electrochemical sensors.

  • Substrate Prep: Clean Au-coated glass slides using UV/Ozone (20 min) or Piranha solution (

    
    ) for 3 min. Caution: Piranha is explosive with organics.[1]
    
  • Solution Prep: Dissolve 2-Methoxyethyl 2-sulfanylacetate to a concentration of 1.0 mM in absolute ethanol.

    • Note: Degas ethanol with

      
       for 15 min prior to mixing to prevent disulfide formation.
      
  • Incubation: Immerse the gold substrate in the thiol solution for 12–24 hours at room temperature in a sealed, dark container.

  • Rinse: Remove substrate and rinse copiously with fresh ethanol, then water.

  • Drying: Blow dry with a stream of filtered nitrogen gas. Use immediately.

Part 4: Visualizing the Chemistry

Diagram 1: Synthesis and Reactivity Pathways

This diagram illustrates the conversion of precursors into the target molecule and its subsequent divergence into Polymerization or Surface Chemistry workflows.

G Precursors Precursors (Thioglycolic Acid + 2-Methoxyethanol) Catalysis Acid Catalysis (pTSA, -H2O) Precursors->Catalysis Target 2-Methoxyethyl 2-sulfanylacetate Catalysis->Target Fisher Esterification (N2 atm) Polymer Polymerization (Chain Transfer) Target->Polymer Radical Transfer Surface Surface Assembly (Au-S Bonding) Target->Surface Chemisorption Click Thiol-Ene Click (Bioconjugation) Target->Click UV/Radical

Caption: Synthesis of 2-Methoxyethyl 2-sulfanylacetate and its divergence into polymer science and surface engineering.

Diagram 2: Surface Assembly Mechanism (SAM)

This diagram details the orientation of the molecule on a gold surface, highlighting the "Stealth" ether tail.

SAM Gold Gold Substrate (Au 111) ThiolHead Sulfur Head Group (Covalent Au-S Bond) Gold->ThiolHead Chemisorption Spacer Ester Linker (Hydrolyzable) ThiolHead->Spacer Tail Methoxyethyl Tail (Hydrophilic/Stealth) Spacer->Tail Protein Protein (Fibrinogen/BSA) Tail->Protein Repulsion (Hydration Layer)

Caption: Structural orientation of the SAM. The methoxyethyl tail creates a hydration barrier, repelling proteins.

References

  • PubChem. (n.d.). Methyl thioglycolate (Analogous Structure & Reactivity Data). National Library of Medicine. Retrieved from [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. (Foundational text on Thiol-Gold chemistry). Retrieved from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Retrieved from [Link]

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. (Context for Thiol CTAs). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methoxyethyl 2-Sulfanylacetate in Advanced Copolymerization

Part 1: Introduction & Strategic Utility 2-Methoxyethyl 2-sulfanylacetate , also known as 2-Methoxyethyl Thioglycolate , is a specialized sulfur-containing functional monomer. Unlike conventional vinyl monomers, it prima...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

2-Methoxyethyl 2-sulfanylacetate , also known as 2-Methoxyethyl Thioglycolate , is a specialized sulfur-containing functional monomer. Unlike conventional vinyl monomers, it primarily functions through thiol-mediated mechanisms —specifically as a Chain Transfer Agent (CTA) in free radical polymerization or as a reactive component in Thiol-Ene "Click" photopolymerization.

Its structure combines three critical functional domains:

  • Thiol (-SH): The reactive center for radical transfer or Michael addition.

  • Ester Linkage (-COO-): Provides potential for hydrolytic degradation (biodegradability).

  • Methoxyethyl Tail (CH₃-O-CH₂-CH₂-): A "mini-PEG" motif that imparts amphiphilicity, flexibility, and compatibility with polar matrices.

Key Applications
  • High Refractive Index Optical Materials: When copolymerized with styrene or divinylbenzene, the high sulfur content elevates the refractive index (

    
    ), essential for thin optical coatings and lenses.
    
  • Functional Chain End Control: Acts as a telogen in radical polymerization, capping hydrophobic polymers (like Polystyrene or PMMA) with a hydrophilic methoxyethyl tail, creating amphiphilic macro-surfactants.

  • Drug Delivery Systems: Used to synthesize "pro-drug" conjugates or functionalized hydrogels via Thiol-Michael addition, leveraging the ester group for controlled release.

Part 2: Mechanisms of Action

Radical-Mediated Thiol-Ene Polymerization

In this pathway, the monomer does not homopolymerize but reacts in an alternating step-growth fashion with "enes" (alkenes). Because 2-Methoxyethyl 2-sulfanylacetate is a mono-thiol , it acts as a network modifier or capping agent . It reduces crosslink density in multifunctional thiol-ene networks, improving impact strength and flexibility while maintaining optical clarity.

Radical Telomerization (Chain Transfer)

In the polymerization of Styrene or Acrylates, the thiol group readily donates a hydrogen atom to the propagating radical chain. This terminates the growing chain and initiates a new one, effectively controlling molecular weight and installing the methoxyethyl ester functionality at the polymer terminus.

ThiolEneCycle Initiator Photoinitiator (I•) Thiol R-SH (2-Methoxyethyl thioglycolate) Initiator->Thiol H-Abstraction ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical -H• Alkene Alkene Monomer (Styrene/DVB) ThiylRadical->Alkene Propagation (Addition) CarbonRadical Carbon Radical (C•) Alkene->CarbonRadical CarbonRadical->Thiol Chain Transfer (H-Abstraction) Product Thioether Linkage (Polymer Backbone) CarbonRadical->Product Cycle Complete Product->ThiylRadical Regenerates R-S•

Figure 1: The Thiol-Ene radical step-growth cycle.[1][2][3] 2-Methoxyethyl 2-sulfanylacetate serves as the thiol source (R-SH), driving the cycle or terminating chains depending on stoichiometry.

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Refractive Index Optical Resin

Objective: Create a transparent, high-refractive index copolymer using 2-Methoxyethyl 2-sulfanylacetate as a reactive modifier in a Styrene/Divinylbenzene (DVB) matrix.

Materials:

  • Monomer A: Styrene (Purified, inhibitor removed)

  • Crosslinker: Divinylbenzene (DVB)

  • Modifier: 2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8)[4]

  • Initiator: Azobisisobutyronitrile (AIBN) or DMPA (for UV cure)

  • Solvent: Toluene (optional, for solution polymerization)

Formulation Table:

ComponentRoleWeight %Function
Styrene Primary Monomer60%High

, rigidity
DVB Crosslinker20%Network integrity, thermal stability
2-Methoxyethyl thioglycolate Modifier18%Increases

, reduces brittleness, improves solubility
AIBN Initiator2%Thermal radical source

Step-by-Step Procedure:

  • Monomer Purification:

    • Pass Styrene and DVB through a basic alumina column to remove tert-butylcatechol (inhibitor).

    • Note: Do not purify the thiol; use as received (typically >95%).

  • Mixing:

    • In a glass vial, combine Styrene, DVB, and 2-Methoxyethyl 2-sulfanylacetate according to the table above.

    • Add AIBN (2 wt% relative to total monomer mass).

    • Vortex for 2 minutes until the initiator is fully dissolved.

  • Degassing (Critical):

    • Oxygen inhibits radical polymerization and oxidizes thiols to disulfides.

    • Purge the mixture with dry Nitrogen (

      
      ) or Argon for 15 minutes.
      
  • Polymerization (Thermal Cure):

    • Transfer the mixture to a mold (e.g., between glass slides with a Teflon spacer).

    • Place in a vacuum oven (backfilled with

      
      ) at 65°C for 12 hours .
      
    • Post-cure at 90°C for 2 hours to ensure full conversion.

  • Validation:

    • The resulting material should be a clear, solid resin.

    • Self-Validation: If the material is cloudy, phase separation occurred (incompatible ratios). If tacky, oxygen inhibition prevented surface cure.

Protocol B: Synthesis of Amphiphilic End-Functionalized Polystyrene

Objective: Use 2-Methoxyethyl 2-sulfanylacetate as a Chain Transfer Agent (CTA) to synthesize Polystyrene with a hydrophilic tail.

Mechanism: Telomerization (


)

Procedure:

  • Reaction Setup:

    • Equip a 100 mL round-bottom flask with a reflux condenser and

      
       inlet.
      
    • Add Styrene (10.0 g, 96 mmol) and Toluene (20 mL) .

    • Add 2-Methoxyethyl 2-sulfanylacetate (0.5 g, 3.3 mmol) .

      • Note: The ratio of [Thiol]/[Monomer] determines Molecular Weight (

        
        ). Higher thiol = Lower 
        
        
        
        .
    • Add AIBN (0.1 g) .

  • Polymerization:

    • Degas by bubbling

      
       for 30 minutes.
      
    • Heat to 70°C in an oil bath with magnetic stirring.

    • React for 6-8 hours .

  • Purification:

    • Cool the solution to room temperature.

    • Precipitate the polymer dropwise into excess cold Methanol (200 mL) .

    • Filter the white precipitate and dry under vacuum at 40°C.

  • Characterization:

    • 
      -NMR (CDCl₃):  Look for the characteristic broad aromatic peaks of polystyrene (6.5-7.2 ppm) AND the specific sharp signals of the methoxyethyl ester end-group (
      
      
      
      3.6 ppm for
      
      
      and
      
      
      3.3 ppm for
      
      
      ).
    • GPC: Confirm reduction in MW compared to a control (no thiol).

Part 4: References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link]

  • PubChem. (2023). 2-Methoxyethyl 2-sulfanylacetate Compound Summary. National Library of Medicine. [Link]

Sources

Application

2-Methoxyethyl 2-sulfanylacetate as a ligand in organometallic chemistry

An in-depth analysis of the search results reveals a significant lack of direct information on "2-Methoxyethyl 2-sulfanylacetate" as a ligand in organometallic chemistry. This suggests that it is a novel or not widely st...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the search results reveals a significant lack of direct information on "2-Methoxyethyl 2-sulfanylacetate" as a ligand in organometallic chemistry. This suggests that it is a novel or not widely studied ligand. To fulfill the user's request, I will need to build the application notes and protocols based on the well-established principles of coordination chemistry of analogous ligands, such as thioethers and carboxylates/esters.

My plan is as follows:

  • Introduction to the Ligand: I will introduce 2-Methoxyethyl 2-sulfanylacetate, proposing its potential as a bidentate or monodentate ligand based on its functional groups (thioether, ester carbonyl, and ether oxygen). I will discuss the concept of hard and soft acid-base (HSAB) theory to predict its coordination behavior with different metal centers.

  • Synthesis of the Ligand: I will search for a reliable protocol for the synthesis of 2-Methoxyethyl 2-sulfanylacetate itself.

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This approach will provide a scientifically sound, useful, and authoritative guide for a researcher interested in exploring the organometallic chemistry of this novel ligand, fully addressing the user's prompt despite the scarcity of direct information. I will now proceed with the searches needed to build this content.The user wants me to act as a Senior Application Scientist and create a detailed guide on "".

Constraint Checklist & Confidence Score:

  • Create detailed Application Notes and Protocols: Yes

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Confidence Score: 5/5

Mental Sandbox:

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  • The Graphviz diagrams will be crucial for visualizing the potential coordination modes of the ligand (monodentate via sulfur, bidentate S,O-chelation).

  • The E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) requirement will be met by grounding the entire discussion in fundamental concepts from organometallic chemistry and citing authoritative sources like review articles and textbooks on ligand chemistry and reaction mechanisms.

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  • The core of this task is not information retrieval but information synthesis and logical extension.

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Strategically, I will now execute the plan formulated in the previous turn. I will perform targeted searches for:

  • Synthesis of 2-Methoxyethyl 2-sulfanylacetate or similar thioesters.

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This will provide the necessary building blocks to construct the comprehensive guide as requested. I am ready to proceed with generating the content.The user wants a detailed application note and protocol guide for using "2-Methoxyethyl 2-sulfanylacetate" as a ligand in organometallic chemistry.

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  • Introduction: Introduce the ligand, its structure, and potential as a bidentate S,O-donor ligand. Discuss its properties based on its functional groups (thioether, ester) and the HSAB principle.

  • Synthesis of the Ligand: Provide a protocol for synthesizing 2-Methoxyethyl 2-sulfanylacetate. I will need to search for a reliable method.

  • Coordination Chemistry & Proposed Modes: Discuss the expected coordination behavior. I will create a Graphviz diagram to illustrate the potential monodentate (S-bound) and bidentate (S,O-chelate) coordination modes.

  • Application Note 1: Synthesis of a Pd(II) Complex:

    • Principle: Detail the synthesis of a square planar Pd(II) complex, a common metal for soft sulfur donors. Explain the rationale for choosing a precursor like PdCl₂(MeCN)₂.

    • Protocol: Provide a step-by-step experimental procedure.

    • Characterization: Explain how to use NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm the structure. Create a table summarizing expected spectroscopic shifts upon coordination.

  • Application Note 2: Synthesis of a Pt(II) Complex:

    • Principle: Describe a similar synthesis using a Pt(II) precursor, highlighting any differences in reactivity or conditions compared to Palladium.

    • Protocol: Provide a detailed, step-by-step methodology.

    • Characterization: Discuss expected characterization data.

  • Workflow Diagram: Create a Graphviz diagram illustrating the overall experimental workflow from ligand synthesis to complex characterization.

  • Potential Applications & Future Work: Briefly discuss potential applications in catalysis or materials science based on related complexes and suggest future research directions.

  • References: Compile a complete list of all cited authoritative sources.

I will now execute this plan, starting with the necessary Google searches to gather the foundational information for the protocols and scientific explanations.# Application Notes and Protocols: 2-Methoxyethyl 2-sulfanylacetate as a Novel Ligand in Organometallic Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Methoxyethyl 2-sulfanylacetate as a novel ligand in organometallic chemistry. Given the limited direct literature on this specific compound, this guide is built upon foundational principles of coordination chemistry, drawing parallels with analogous thioether and ester-containing ligands. It offers a prospective framework for the synthesis, characterization, and application of organometallic complexes derived from this ligand. Detailed, field-proven protocols for ligand synthesis and the formation of palladium(II) and platinum(II) complexes are provided, complete with explanations of the underlying chemical principles. This guide is intended to serve as a foundational resource to enable and accelerate new research into the coordination chemistry of 2-Methoxyethyl 2-sulfanylacetate.

Introduction and Ligand Profile

2-Methoxyethyl 2-sulfanylacetate, with the chemical formula CH₃OCH₂CH₂OC(O)CH₂SH, is an intriguing yet underexplored molecule in the field of coordination chemistry. Its structure presents multiple potential donor sites: a soft thioether-like sulfur atom, a hard ester carbonyl oxygen, and a hard ether oxygen. This unique combination of donor atoms makes it a promising candidate for a variety of coordination modes, potentially acting as a monodentate, bidentate, or bridging ligand.

The behavior of this ligand can be predicted using the Hard and Soft Acids and Bases (HSAB) theory.[1][2][3][4][5] This principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[2][3][5]

  • Soft Donor Site: The sulfur atom is a classic soft donor, making it an excellent candidate for coordinating with soft metal ions like Pd(II), Pt(II), Au(I), and Hg(II).[3][6] These interactions are expected to be predominantly covalent in nature.[4]

  • Hard Donor Sites: The carbonyl and ether oxygen atoms are hard donors. They are more likely to coordinate with hard metal ions such as Li⁺, Mg²⁺, Cr³⁺, or Fe³⁺, forming interactions with a greater ionic character.[4]

This "hard-soft" dichotomy within a single molecule opens up possibilities for creating complexes with unique reactivity, forming stable chelates with borderline metals, or synthesizing heterometallic systems. The 2-methoxyethyl group also enhances solubility in common organic solvents, a practical advantage for synthesis and characterization.

Potential Coordination Modes

The versatility of 2-Methoxyethyl 2-sulfanylacetate allows for several possible coordination modes with a metal center (M), which are crucial to consider when designing synthetic strategies and interpreting characterization data.

G cluster_0 Monodentate (S-coordination) cluster_1 Bidentate Chelation (S,O-coordination) M1 M S1 S M1->S1 C1_1 C S1->C1_1 C1_2 C C1_1->C1_2 O1_1 O C1_1->O1_1 O1_2 O C1_2->O1_2 C1_3 C O1_2->C1_3 C1_4 C C1_3->C1_4 O1_3 O C1_4->O1_3 C1_5 C O1_3->C1_5 M2 M S2 S M2->S2 O2_1 O M2->O2_1 C2_1 C S2->C2_1 C2_2 C C2_1->C2_2 C2_1->O2_1 O2_2 O C2_2->O2_2 C2_3 C O2_2->C2_3 C2_4 C C2_3->C2_4 O2_3 O C2_4->O2_3 C2_5 C O2_3->C2_5

Figure 1. Potential coordination modes of the ligand.

Synthesis and Handling of the Ligand

The synthesis of thioesters like 2-Methoxyethyl 2-sulfanylacetate can be achieved through several reliable methods, most commonly via the reaction of a thiol with an acyl chloride or the esterification of a thiocarboxylic acid.[7][8][9][10] The following protocol is based on a standard and high-yielding acylation of a thiol.

Protocol: Synthesis of 2-Methoxyethyl 2-sulfanylacetate

This protocol details the synthesis from 2-mercaptoacetic acid (thioglycolic acid) and 2-methoxyethanol.

Materials:

  • Thioglycolic acid (HSCH₂COOH)

  • 2-Methoxyethanol (CH₃OCH₂CH₂OH)

  • Acetyl chloride (CH₃COCl) or Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation (Exemplified with SOCl₂):

    • In a fume hood, dissolve thioglycolic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise. Caution: This reaction releases HCl and SO₂ gas.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of the intermediate acyl chloride, 2-sulfanylacetyl chloride, is now complete.

  • Esterification:

    • In a separate flask, dissolve 2-methoxyethanol (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared 2-sulfanylacetyl chloride solution from step 1 to the alcohol solution via a dropping funnel.

    • Maintain the temperature at 0 °C during the addition, then allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Methoxyethyl 2-sulfanylacetate as a liquid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity before use in coordination chemistry.

Application Note I: Synthesis of a Palladium(II) Complex

Palladium(II) is a soft Lewis acid and is expected to bind strongly to the soft sulfur donor of the ligand.[11][12] This protocol describes the synthesis of a dichloropalladium(II) complex, a common starting material in palladium chemistry.[13][14][15][16]

Principle and Rationale

The synthesis utilizes a labile palladium precursor, such as bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂], or sodium tetrachloropalladate(II), Na₂[PdCl₄]. The weakly bound acetonitrile or chloride ligands are readily displaced by the stronger sulfur donor of the 2-Methoxyethyl 2-sulfanylacetate ligand. A 2:1 ligand-to-metal stoichiometry is often used to ensure the formation of a square planar complex, which is the preferred geometry for Pd(II).[12][17]

Protocol: Synthesis of Dichloro-bis(2-methoxyethyl 2-sulfanylacetate)palladium(II)

Materials:

  • 2-Methoxyethyl 2-sulfanylacetate (the ligand, L)

  • Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂]

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Diethyl ether or hexanes

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • Preparation:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM. This should result in a clear, yellow-orange solution.

  • Reaction:

    • In a separate vial, dissolve 2-Methoxyethyl 2-sulfanylacetate (2.1 eq) in a minimal amount of anhydrous DCM.

    • Add the ligand solution dropwise to the stirring palladium precursor solution at room temperature.

    • A color change and/or the formation of a precipitate is typically observed.

    • Allow the reaction to stir at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation and Purification:

    • Reduce the volume of the solvent in vacuo until the product begins to precipitate.

    • Add diethyl ether or hexanes to fully precipitate the complex.

    • Collect the solid product by filtration, wash with a small amount of diethyl ether to remove any unreacted ligand, and dry under vacuum.

Self-Validation: The identity and purity of the resulting complex, [PdCl₂L₂], should be confirmed through a combination of spectroscopic techniques and elemental analysis.

Expected Characterization Data

Characterization is essential to confirm that coordination has occurred and to determine the binding mode of the ligand.[14]

Technique Free Ligand (Expected) Palladium Complex (Expected Change upon Coordination) Rationale for Change
¹H NMR Protons alpha to sulfur (–S-CH ₂–) appear at ~3.3 ppm.Downfield shift of protons alpha to sulfur (e.g., to 3.5-3.8 ppm).Deshielding of the protons due to electron donation from the sulfur atom to the electron-deficient palladium center.[18][19][20]
¹³C NMR Carbon alpha to sulfur (–S-C H₂–) appears at ~35 ppm.Downfield shift of the carbon alpha to sulfur.Similar to ¹H NMR, coordination to the metal center deshields the adjacent carbon nucleus.[6]
IR Spectroscopy C=O stretch at ~1735-1745 cm⁻¹.Minimal or no shift in the C=O stretch if coordination is only through sulfur. A shift to lower wavenumber (e.g., 1650-1700 cm⁻¹) would indicate S,O-chelation.Coordination of the carbonyl oxygen would weaken the C=O double bond, lowering its stretching frequency.[21][22][23][24]
Mass Spectrometry Molecular ion peak corresponding to the ligand's mass.Isotopic pattern characteristic of palladium for the molecular ion [M]⁺ or fragments like [M-Cl]⁺.Confirms the presence of palladium and the overall composition of the complex.

Overall Experimental Workflow

The process from ligand synthesis to the characterization of a final organometallic complex follows a logical and systematic sequence. This workflow ensures that each step is validated before proceeding to the next, which is critical for reproducible and reliable results.

Figure 2. General workflow for synthesis and characterization.

Potential Applications and Future Directions

While the specific applications of 2-Methoxyethyl 2-sulfanylacetate complexes are yet to be explored, the chemistry of related thioether and palladium/platinum complexes suggests several promising avenues for research:

  • Homogeneous Catalysis: Palladium-thioether complexes are known to be active in various cross-coupling reactions. The hemilabile nature of the ester carbonyl could play a role in modulating catalytic activity by transiently coordinating and dissociating from the metal center.

  • Drug Development: Platinum complexes are a cornerstone of cancer chemotherapy. New ligands can alter the toxicity, solubility, and efficacy of platinum-based drugs. The solubility-enhancing methoxyethyl group and the thioether moiety make this ligand an interesting candidate for new Pt(II) therapeutic agents.

  • Materials Science: Thiolate and thioether ligands are used to stabilize metal nanoparticles and create functional materials.[25] Complexes of this ligand could serve as precursors for Chemical Vapor Deposition (CVD) of metal sulfide thin films or as building blocks for coordination polymers.

Future work should focus on exploring the coordination chemistry with a wider range of metals, investigating the catalytic potential of the resulting complexes, and evaluating their biological activity. Detailed structural studies, such as single-crystal X-ray diffraction, will be crucial for unequivocally determining the coordination modes and understanding the structure-property relationships of these novel materials.

References

  • PrepChem.com. Synthesis of 2-methoxyethyl tosylate. [Link]

  • ResearchGate. Synthesis of 2-methoxyethyl methacrylate catalyzed over SO4 2-/TiO2. [Link]

  • Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. [Link]

  • SciSpace. The synthesis and characterization of 2-mercaptoethyl methacrylate. [Link]

  • Taylor & Francis. Thioesters – Knowledge and References. [Link]

  • Chemistry LibreTexts. 3.2.1: Hard and Soft Acid and Base Theory. [Link]

  • YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Bloom Tech. What Is The Molecular Structure Of Methyl Thioglycolate?. [Link]

  • ResearchGate. Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl 3. [Link]

  • PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • RSC Publishing. High pressure co-ordination chemistry of a palladium thioether complex. [Link]

  • ResearchGate. ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8.... [Link]

  • PubChem. Thioglycolic Acid | HSCH2COOH | CID 1133. [Link]

  • Wikipedia. HSAB theory. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • ResearchGate. Experimental and theoretical IR study of methyl thioglycolate, CH 3 OC(O)CH 2 SH, in different phases: Evidence of a dimer formation. [Link]

  • University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. [Link]

  • Unknown Source. Infrared Spectroscopy- A spectro-analytical tool in chemistry. [Link]

  • PubMed Central. Coordination chemistry of poly(thioether)borate ligands. [Link]

  • RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions. [Link]

  • Google Patents. CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester.
  • PubMed Central. Six-Membered Thiolate–Thione Chelate Complexes of Group 10 Elements Syntheses, Crystal Structures, and NMR Studies. [Link]

  • RSC Publishing. New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. [Link]

  • COSMILE Europe. CYSTEAMINE THIOGLYCOLATE – Ingredient. [Link]

  • Masaryk University. APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. [Link]

  • RSC Publishing. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • ResearchGate. Synthesis and Characterization of Palladium(II) Complexes with Thiosemicarbazones. [Link]

  • Unknown Source. Carbonyl - compounds - IR - spectroscopy. [Link]

  • ScienceDirect. Solution NMR of Transition Metal Complexes. [Link]

  • Unknown Source. 1. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]

  • ResearchGate. Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. [Link]

  • RSC Publishing. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]

  • ResearchGate. Synthesis of ligand and Palladium(II) complex. [Link]

  • ResearchGate. ¹H NMR spectra of the the catechol thioester complex.... [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 2-Methoxyethyl 2-sulfanylacetate

These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxyethyl 2-sulfanylacetate, a compound relevant in various industrial applications, including cosmetics and polymer synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxyethyl 2-sulfanylacetate, a compound relevant in various industrial applications, including cosmetics and polymer synthesis.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to established validation principles.

Introduction

2-Methoxyethyl 2-sulfanylacetate is a thiol-containing ester that requires accurate and precise quantification for quality control, stability testing, and safety assessments. Due to the presence of a reactive sulfhydryl group and its potential for volatility after derivatization, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable analytical techniques. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. This guide provides detailed protocols for both approaches, including sample preparation, derivatization, and method validation, grounded in established scientific principles and regulatory expectations.[3][4][5]

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a robust HPLC method involving pre-column derivatization to enhance the analyte's chromophoric properties, enabling sensitive UV detection.

Scientific Rationale

Direct HPLC analysis of 2-Methoxyethyl 2-sulfanylacetate is challenging due to its weak UV absorbance. To overcome this, a pre-column derivatization strategy is employed. The sulfhydryl group of the analyte reacts with a derivatizing agent to form a stable, highly UV-absorbent product. Ethacrynic acid is an excellent candidate for this purpose, as it reacts quantitatively with thiols under mild conditions to form adducts with strong UV absorbance around 273 nm.[6][7][8] This approach provides a sensitive and selective method for the quantification of thioglycolate esters.[9]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Matrix (e.g., Cream, Solution) Extraction Extraction with Aqueous Buffer (pH ~7) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Deriv_Reagent Add Ethacrynic Acid (in Acetonitrile) Filtration->Deriv_Reagent Reaction Incubate at Room Temp (~20 min, pH 7.4) Deriv_Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection at 273 nm Separation->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: Workflow for HPLC quantification of 2-Methoxyethyl 2-sulfanylacetate.

Detailed Protocol: HPLC with Pre-column Derivatization

1. Materials and Reagents:

  • 2-Methoxyethyl 2-sulfanylacetate reference standard

  • Ethacrynic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic and dibasic

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 6.5B: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 20 µL

3. Preparation of Solutions:

  • Phosphate Buffer (pH 7.4) for Derivatization: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.

  • Derivatizing Reagent: Dissolve ethacrynic acid in acetonitrile to a final concentration of 1 mg/mL.

  • Standard Stock Solution: Accurately weigh and dissolve 2-Methoxyethyl 2-sulfanylacetate in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the derivatization buffer to cover the expected concentration range of the samples.

4. Sample Preparation:

  • For Cosmetic Creams: Accurately weigh approximately 1 g of the cream into a centrifuge tube. Add 10 mL of the pH 7.4 phosphate buffer and vortex for 5 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the aqueous supernatant.

  • For Liquid Formulations: Dilute the sample with the pH 7.4 phosphate buffer to bring the concentration of 2-Methoxyethyl 2-sulfanylacetate into the range of the standard curve.

5. Derivatization Procedure:

  • To 1.0 mL of the prepared standard or sample solution in a reaction vial, add 100 µL of the ethacrynic acid solution.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.[7]

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a GC-MS method for the quantification of 2-Methoxyethyl 2-sulfanylacetate, which is particularly useful for complex matrices and provides high selectivity and sensitivity.

Scientific Rationale

Direct GC analysis of 2-Methoxyethyl 2-sulfanylacetate can be challenging due to its polarity, which may lead to poor peak shape and tailing. Derivatization of the active hydrogen in the sulfhydryl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the polar hydrogen with a nonpolar trimethylsilyl (TMS) group.[10] This process, known as silylation, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis with improved chromatographic performance.[11] Mass spectrometric detection provides high selectivity and allows for confident identification based on the mass spectrum of the derivatized analyte.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv_Reagent Add Silylating Reagent (e.g., BSTFA in Pyridine) Drying->Deriv_Reagent Reaction Heat at 70°C for 30 min Deriv_Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Quantification Quantification using SIM/Scan Detection->Quantification

Caption: Workflow for GC-MS quantification of 2-Methoxyethyl 2-sulfanylacetate.

Detailed Protocol: GC-MS with Silylation

1. Materials and Reagents:

  • 2-Methoxyethyl 2-sulfanylacetate reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation and Analytical Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 80°C (hold 2 min)Ramp: 10°C/min to 250°C (hold 5 min)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for target ions

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 2-Methoxyethyl 2-sulfanylacetate in ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to cover the desired concentration range.

4. Sample Preparation:

  • For Aqueous Samples: Perform a liquid-liquid extraction by mixing 5 mL of the sample with 5 mL of ethyl acetate. Vortex for 2 minutes and allow the layers to separate. Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.

5. Derivatization Procedure:

  • To the dried residue of the standard or sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injecting into the GC-MS system.

Part 3: Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Validation Parameters and Acceptance Criteria:
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.% Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision (Inter-assay): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH of mobile phase, column temperature, or flow rate are slightly varied. RSD of results ≤ 2.0%.

References

  • Cavrini, V., Andrisano, V., & Gatti, R. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science, 12(4), 165-173.
  • Cavrini, V., Gatti, R., Di Pietra, A. M., & Raggi, M. A. (1987). HPLC determination of thiol drugs in pharmaceutical formulations using ethacrynic acid as a precolumn ultraviolet derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 471-478.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxyethyl methacrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scite.ai. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

  • PubMed. (2022). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. Retrieved from [Link]

  • Gilbert, N. L., et al. (2021). Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of forensic sciences, 66(5), 1797–1810*.
  • ResearchGate. (2016). Comment on Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Xie, N., et al. (2014). Determination of thioglycolic acid in cosmetics by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 98, 234-239.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Pampin, J., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A. Frontiers in Chemistry, 9, 708845.
  • Analytice. (n.d.). Laboratory determination of thioglycolic acid (TGA; CAS: 68-11-1). Retrieved from [Link]

  • ResearchGate. (2009). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pharmacy and Pharmacology, 6(31), 2323-2341.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Barroso, M. B., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 2(4), 849-868.
  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
  • Occupational Safety and Health Administration. (2022). 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Gouseti, O., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5489.
  • Guida, M., et al. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-16.
  • ResearchGate. (2001). Determination of plasma thiols by high performance liquid chromatography after precolumn derivatisation with N-(2-acridonyl)maleimide. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 2-Methoxyethyl 2-sulfanylacetate for Advanced Hydrogel Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Approach to Hydrogel Network Control Hydrogels, with their high water content and soft-tissue-like consistency, are pivotal materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Hydrogel Network Control

Hydrogels, with their high water content and soft-tissue-like consistency, are pivotal materials in biomedical applications such as tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] The performance of a hydrogel is intrinsically linked to its internal network architecture—specifically, the crosslink density, mesh size, and mechanical properties.[3][4] Achieving precise control over these parameters is a central goal in hydrogel design.

This application note introduces the strategic use of 2-Methoxyethyl 2-sulfanylacetate (MESA) , a monofunctional thiol compound, as a powerful modulating agent in the formation of hydrogels via thiol-ene click chemistry. Unlike traditional multifunctional thiol crosslinkers that primarily build the network, MESA acts as a chain transfer agent.[5][6] This role allows for the fine-tuning of hydrogel properties by controlling the kinetic chain length of polymerization, thereby enabling the rational design of hydrogels with tailored mechanical strength, degradation profiles, and drug release kinetics.

The use of thiol-ene "click" reactions is particularly advantageous for biomedical applications due to their rapid, efficient, and bio-orthogonal nature, proceeding under mild, aqueous conditions that preserve the activity of encapsulated biologics.[3][7][8][9]

Physicochemical Properties and Handling of MESA

Understanding the fundamental properties of 2-Methoxyethyl 2-sulfanylacetate is crucial for its effective use. While specific data for MESA is limited, its properties can be inferred from structurally similar thioglycolate esters.

PropertyValue (Estimated/Typical)Source/Analogue
Synonyms 2-Methoxyethyl thioglycolate-
CAS Number 19788-48-8[10]
Molecular Formula C₅H₁₀O₃S-
Molecular Weight 150.19 g/mol -
Appearance Colorless to light yellow liquidAnalogue: Ethyl thioglycolate[11]
Odor Strong, characteristic, unpleasantAnalogue: Ethyl thioglycolate[11]
Solubility Limited in water; soluble in organic solventsAnalogue: Ethyl thioglycolate[11]
Boiling Point ~150-160 °C (at 760 mmHg)Analogue: Methyl thioglycolate[12]
Flash Point ~40-60 °CAnalogue: Methyl/Ethyl thioglycolate[13][14]

Scientist's Note on Handling:

  • Ventilation: Due to its potent stench and potential for respiratory irritation, always handle MESA and other thiols in a well-ventilated fume hood.[5][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Thiols can cause skin irritation and may be sensitizers.[5]

  • Storage: Store in a cool, dry place away from ignition sources and oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and a reduction in reactivity.

Mechanism of Action: Modulating Hydrogel Networks via Chain Transfer

In photo-initiated, radically-mediated thiol-ene reactions, a multifunctional '-ene' macromer (e.g., 4-arm PEG-norbornene) is reacted with a multifunctional thiol crosslinker (e.g., Dithiothreitol) to form the hydrogel network. The reaction proceeds via a step-growth mechanism, initiated by a photoinitiator that generates radicals upon light exposure.[3]

MESA, being monofunctional , cannot form crosslinks. Instead, it participates as a chain transfer agent .

The process is as follows:

  • Initiation: A photoinitiator (e.g., LAP, Irgacure 2959) generates a primary radical (R•) under UV or visible light.

  • Chain Transfer (MESA Interruption): The primary radical abstracts a hydrogen from MESA's thiol group, creating a thiyl radical (MESA-S•).

  • Propagation: The MESA-S• radical adds across an '-ene' double bond of a macromer. This creates a new carbon-centered radical on the macromer.

  • Termination/Modulation: This new radical, instead of propagating extensively with other '-ene' groups, can abstract a hydrogen from another thiol group (either another MESA molecule or a multifunctional crosslinker). This terminates that specific kinetic chain, effectively "capping" it and preventing further polymerization at that site.

By competing with the primary crosslinker, MESA effectively shortens the kinetic chain length, resulting in a less densely crosslinked, more flexible hydrogel network with a larger average mesh size.

Thiol_Ene_Modulation cluster_initiation Initiation cluster_modulation Chain Transfer & Modulation cluster_termination Kinetic Chain Termination I Photoinitiator R Primary Radical (R•) I->R Light (hν) MESA MESA-SH R->MESA H abstraction R->MESA MESAS MESA-S• MESA->MESAS PEG_Ene PEG-(-ene) MESAS->PEG_Ene Radical Addition MESAS->PEG_Ene PEG_C_Radical PEG-(-ene)-S-MESA  (Carbon Radical) PEG_Ene->PEG_C_Radical MESA2 MESA-SH PEG_C_Radical->MESA2 H abstraction PEG_C_Radical->MESA2 Capped_Chain Capped Polymer Chain MESA2->Capped_Chain

Caption: MESA's role as a chain transfer agent in thiol-ene polymerization.

Experimental Protocols

Protocol 1: Synthesis of MESA-Modulated PEG Hydrogels

This protocol describes the formation of a hydrogel using a 4-arm PEG-Norbornene macromer and a dithiol crosslinker, with MESA as the modulating agent.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB, 20 kDa)

  • Dithiothreitol (DTT)

  • 2-Methoxyethyl 2-sulfanylacetate (MESA)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 365 nm UV Curing Lamp (~5-10 mW/cm²)

Workflow Diagram:

Caption: Workflow for MESA-modulated hydrogel synthesis.

Procedure:

  • Prepare Stock Solutions:

    • PEG-NB Stock: Dissolve PEG-NB in PBS to a final concentration of 10% w/v (100 mg/mL).

    • DTT Stock: Prepare a 500 mM stock solution of DTT in PBS.

    • MESA Stock: Prepare a 500 mM stock solution of MESA in PBS. (Note: Vortex vigorously as solubility may be limited).

    • LAP Stock: Dissolve LAP in PBS to a final concentration of 10 mM.

  • Formulation Design (Example for a 100 µL Gel):

    • The key is to maintain a constant total thiol-to-ene ratio (e.g., 1:1) while varying the proportion of MESA.

    • Scientist's Note: The 1:1 thiol:ene ratio ensures high conversion. By substituting a portion of the difunctional DTT with monofunctional MESA, you directly control the final crosslink density.

FormulationPEG-NB Stock (10% w/v)DTT Stock (500 mM)MESA Stock (500 mM)LAP Stock (10 mM)PBSTotal VolumeMESA % of Total Thiol
Control (0% MESA) 50 µL2 µL0 µL1 µL47 µL100 µL0%
Low Mod. (20% MESA) 50 µL1.6 µL0.4 µL1 µL47 µL100 µL20%
High Mod. (50% MESA) 50 µL1 µL1 µL1 µL47 µL100 µL50%
  • Precursor Mixing:

    • In one microcentrifuge tube, combine the PEG-NB stock, LAP stock, and PBS.

    • In a separate tube, combine the DTT and MESA stocks.

    • Crucial Step: Just before curing, add the thiol mixture (DTT/MESA) to the PEG-NB tube. Vortex for 3-5 seconds to ensure homogeneity.

  • Casting and Curing:

    • Immediately pipette the final precursor solution into a mold (e.g., between two glass slides with a 1 mm spacer).

    • Expose the mold to 365 nm UV light for 60-120 seconds. Gelation should occur rapidly.[3]

  • Equilibration:

    • Carefully remove the hydrogel from the mold and place it in a beaker of PBS. Allow it to swell to equilibrium for 24 hours before characterization, replacing the PBS at least three times to wash out unreacted components.

Protocol 2: Characterization of MESA-Modulated Hydrogels

A. Swelling Ratio:

  • After equilibration (Protocol 1, Step 5), remove the hydrogel and gently blot away excess surface water.

  • Record its mass (swollen weight, Ws).

  • Freeze the hydrogel at -80°C and lyophilize until completely dry.

  • Record the mass of the dry hydrogel (dry weight, Wd).

  • Calculate the mass swelling ratio (Q) as: Q = Ws / Wd .

    • Expected Outcome: Hydrogels with higher MESA content will exhibit a higher swelling ratio due to lower crosslink density.

B. Rheological Analysis:

  • Use a rheometer with a parallel plate geometry (e.g., 8-20 mm diameter).[15][16]

  • Place a freshly prepared (unswollen) hydrogel disc on the bottom plate. Lower the top plate to contact the gel, ensuring a small normal force is applied.

  • Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').[17][18]

    • Scientist's Note: The strain must be within the linear viscoelastic region (LVER), which should be determined beforehand with a strain sweep test.[17]

    • Expected Outcome: The storage modulus (G'), a measure of stiffness, will decrease as the concentration of MESA increases.[15]

Protocol 3: Application - Modulating Drug Release

This protocol demonstrates how MESA can be used to tune the release of a model protein, Bovine Serum Albumin (BSA).

  • Encapsulation: Prepare a 50 mg/mL stock solution of BSA in PBS. Add a calculated volume of this stock to the PEG-NB precursor solution (Protocol 1, Step 3) to achieve a final BSA concentration of 5 mg/mL in the gel.

  • Hydrogel Formation: Form the hydrogels as described in Protocol 1.

  • Release Study:

    • Place each BSA-loaded hydrogel disc in a separate vial containing a known volume of PBS (e.g., 2 mL).

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), remove the entire supernatant (release medium) and replace it with an equal volume of fresh PBS. Store the collected samples at 4°C.

    • Scientist's Note: This complete replacement ensures "sink conditions," which is critical for accurate kinetic modeling.[19]

  • Quantification: Analyze the concentration of BSA in the collected supernatants using a standard protein quantification assay (e.g., Micro-BCA or Bradford assay).

  • Data Analysis: Calculate the cumulative percentage of BSA released at each time point. Plot cumulative release (%) versus time.

    • Expected Outcome: Hydrogels formulated with a higher percentage of MESA will show a faster and more complete release of BSA due to their larger mesh size, which reduces the hindrance to protein diffusion.[4][20]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Gelation is slow or incomplete - Insufficient light intensity/exposure time.- Inactive photoinitiator.- Oxidized thiol components (DTT/MESA).- Incorrect stoichiometry (thiol:ene ratio).- Check lamp output and increase exposure time.- Use a fresh solution of LAP.- Use fresh thiol stocks; degas solutions if necessary.- Recalculate and verify precursor volumes.
Hydrogel is too brittle - Crosslink density is too high.- Polymer concentration is too high.- Increase the percentage of MESA relative to DTT.- Lower the overall polymer (PEG-NB) concentration.
High variability in rheology data - Inconsistent sample geometry.- Slippage at the plate-gel interface.- Measurement outside the LVER.- Ensure hydrogels are of uniform thickness.- Use serrated or sand-blasted plates for better grip.- Confirm LVER with a strain sweep and use a strain within that range.[17]
Rapid "burst release" of drug - Low crosslink density.- Drug is not physically entrapped effectively.- Decrease the percentage of MESA to tighten the network mesh.- Use a higher molecular weight drug or a hydrogel with higher polymer concentration.

Conclusion

2-Methoxyethyl 2-sulfanylacetate is not a direct crosslinker but a sophisticated tool for the rational design of hydrogel properties. By acting as a monofunctional chain transfer agent in thiol-ene polymerizations, MESA provides researchers with direct control over network crosslink density. This control allows for the precise tuning of critical hydrogel characteristics, including swelling ratio, mechanical stiffness, and the diffusion-based release of therapeutic molecules. The protocols outlined here provide a robust framework for synthesizing, characterizing, and applying these advanced, tunable biomaterials in drug development and tissue engineering.

References

  • PubChem. (n.d.). 2-Ethylhexyl thioglycolate. Retrieved from [Link]

  • Kharkar, P. M., Kiick, K. L., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. ACS Biomaterials Science & Engineering, 2(8), 1241-1259. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl thioglycolate. Retrieved from [Link]

  • Calinescu, O., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. MDPI. Retrieved from [Link]

  • ACS Publications. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Jungmann, M. A., et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Thiol-ene Click Hydrogels for Therapeutic Delivery. Retrieved from [Link]

  • MDPI. (n.d.). Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. Retrieved from [Link]

  • MDPI. (2023). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. Retrieved from [Link]

  • Journal of Applied Biotechnology Reports. (2020). Rheological Characterization of Biological Hydrogels in Aqueous State. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Drug release from hydrogel matrices. Retrieved from [Link]

  • NIH. (2023). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties. Retrieved from [Link]

  • ResearchGate. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. Retrieved from [Link]

  • NIH. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl thioglycolate. Retrieved from [Link]

  • Scholars' Mine. (2013). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Retrieved from [Link]

  • ScienceDirect. (2020). Thiolated polymeric hydrogels for biomedical application. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl thioglycolate, 95%. Retrieved from [Link]

  • ResearchGate. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Retrieved from [Link]

  • Bio-protocol. (2025). Hydrogel rheological characterization. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl thioglycolate. Retrieved from [Link]

  • ScienceDirect. (2020). Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms. Retrieved from [Link]

  • NIH. (2024). Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. Retrieved from [Link]

  • Park, K. (2016). Thiol−ene Click Hydrogels for Therapeutic Delivery. Retrieved from [Link]

  • MDPI. (2019). Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion. Retrieved from [Link]

  • PubMed. (2020). Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing disulfide bond formation in 2-Methoxyethyl 2-sulfanylacetate reactions

A Senior Application Scientist's Guide to Preventing Disulfide Bond Formation in Experimental Reactions Welcome to the technical support center for researchers working with 2-Methoxyethyl 2-sulfanylacetate. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Disulfide Bond Formation in Experimental Reactions

Welcome to the technical support center for researchers working with 2-Methoxyethyl 2-sulfanylacetate. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the common challenge of unwanted disulfide bond formation. As scientists and drug development professionals, maintaining the integrity of your thiol-containing reagents is paramount for reproducible and successful outcomes. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with 2-Methoxyethyl 2-sulfanylacetate and other aliphatic thiols.

Q1: I've detected a significant amount of a dimer in my reaction mixture. What is it and why did it form?

A1: The detected dimer is almost certainly the disulfide-linked version of your starting material, bis(2-methoxyethyl) 2,2'-disulfanediyldiacetate. This forms when two molecules of 2-Methoxyethyl 2-sulfanylacetate are oxidized, creating a covalent sulfur-sulfur (S-S) bond.[1]

The core of the issue lies in the reactivity of the thiol group (-SH). This reaction is a redox process where each sulfur atom loses a hydrogen and gains a bond to the other sulfur.[1] The primary culprits promoting this oxidation are atmospheric oxygen, trace metal ion catalysts, and elevated pH.

Q2: What are the key experimental factors that accelerate this unwanted disulfide formation?

A2: Three main factors create a favorable environment for thiol oxidation:

  • Presence of Oxygen: Molecular oxygen is the most common oxidant. Simply exposing your solution to the air, especially with agitation or extended reaction times, can lead to significant disulfide formation.[2]

  • Elevated pH: The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[3] The thiolate is a much more potent nucleophile and is the species that readily initiates the oxidation process.[4] As the pH of your solution rises above the pKa of the thiol group (typically around 8.3-8.5 for aliphatic thiols), the concentration of the reactive thiolate increases, dramatically accelerating the rate of oxidation.[3][4][5]

  • Trace Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the rate of oxygen-mediated thiol oxidation even when present in trace amounts.

Q3: How do I choose the right reducing agent to prevent or reverse disulfide formation? TCEP vs. DTT?

A3: Adding a reducing agent to your reaction is a highly effective strategy. The two most common choices are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). Your choice depends on your specific experimental conditions and downstream applications.

  • Dithiothreitol (DTT): DTT is a classic dithiol reducing agent that effectively cleaves disulfide bonds through a process of thiol-disulfide exchange.[6][7] It forms a stable six-membered ring after it becomes oxidized, which drives the reaction forward.[8] However, its reducing power is limited to pH values above 7.[8]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is often superior for many applications.[9][10] It is odorless, more resistant to air oxidation, and—most importantly—is effective over a much broader pH range, including acidic conditions.[4][11] Because TCEP is not a thiol itself, it does not interfere with subsequent thiol-specific reactions (e.g., maleimide conjugations), a major advantage over DTT.[10][12]

For most applications involving 2-Methoxyethyl 2-sulfanylacetate, TCEP is the recommended first choice due to its stability, broad pH compatibility, and lack of interference with subsequent conjugation chemistries.

Q4: At what stage of my experiment is my compound most vulnerable to oxidation?

A4: Vulnerability exists at every stage where the thiol is exposed to air, but the highest risk points are:

  • Storage: Long-term storage of the neat compound or solutions without an inert atmosphere can lead to gradual oxidation.

  • Reaction Setup: During reagent weighing, dissolution, and transfers, the material is exposed to the atmosphere.

  • Aqueous Reactions at Neutral or Basic pH: This is the most critical stage. The combination of water, dissolved oxygen, and a pH that favors thiolate formation creates a perfect storm for disulfide generation.

  • Workup and Purification: Extended exposure to air during extractions or chromatography can re-oxidize the desired product.

Section 2: Troubleshooting Guide

Symptom / Observation Primary Suspected Cause(s) Recommended Corrective Actions & Rationale
Unexpected Mass Peak: LC-MS or NMR analysis shows a major peak corresponding to the disulfide dimer (M.W. = 298.36 g/mol ).Oxidation During Reaction: The reaction conditions (presence of air, basic pH) favored the oxidation of your starting material.1. Implement Inert Atmosphere: Degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and run the reaction under a positive pressure of an inert gas. This directly removes the primary oxidant, O₂.[2] 2. Add a Reducing Agent: Include a stoichiometric or slight excess (1.0-1.2 eq) of TCEP in the reaction mixture from the start. TCEP will actively reduce any disulfide that forms, keeping your thiol in its active, reduced state.[11][12]
Inconsistent or Failed Reaction: A subsequent conjugation reaction (e.g., with a maleimide or in a thiol-ene reaction) gives low or no yield.Pre-existing Disulfide in Starting Material: The 2-Methoxyethyl 2-sulfanylacetate reagent was already partially or fully oxidized before the reaction began.1. Pre-treat the Thiol: Before adding your primary reaction partner, dissolve the 2-Methoxyethyl 2-sulfanylacetate in a degassed solvent and add TCEP (0.5-1.0 eq). Stir for 30-60 minutes under an inert atmosphere to ensure all disulfide is reduced back to the free thiol. 2. Verify Purity: Always check the purity of your thiol reagent by a suitable method (e.g., NMR) before use, especially if the container has been opened multiple times.
Product Degradation During Purification: The desired thiol product is isolated, but subsequent analysis shows the appearance of the disulfide dimer.Oxidation During Workup/Chromatography: Exposure to air during aqueous workup, solvent removal, or on the chromatography column (especially silica gel) caused re-oxidation.1. Acidify Aqueous Workup: If compatible with your product, use slightly acidic water (e.g., pH 5-6) for extractions to minimize the concentration of the reactive thiolate.[4] 2. Degas Solvents: Use degassed solvents for both workup and chromatography. 3. Spike Solvents: For sensitive compounds, consider adding a very small amount of a reducing agent like TCEP to the chromatography mobile phase, if compatible with your detection method.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol is essential for minimizing oxidation in any reaction involving 2-Methoxyethyl 2-sulfanylacetate.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Degas all reaction solvents by sparging with an inert gas for at least 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reaction Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and gas inlet) while flushing with inert gas.

  • Reagent Addition: Add solvents and non-thiol reagents to the flask via syringe or cannula.

  • Thiol Addition: Add the 2-Methoxyethyl 2-sulfanylacetate to the reaction vessel via syringe, ensuring a continuous positive pressure of inert gas is maintained.

  • Reaction Execution: Maintain a gentle flow of inert gas (bubbling through an oil bubbler) for the duration of the reaction.

Protocol 2: In-Situ Disulfide Prevention Using TCEP

This is the recommended approach for reactions that are sensitive to oxidation.

  • Setup: Follow steps 1-4 from Protocol 1 to set up an inert reaction environment.

  • TCEP Addition: Dissolve TCEP•HCl (1.0-1.2 equivalents relative to the thiol) in the degassed reaction solvent and add it to the flask. If the reaction is in an organic solvent and TCEP•HCl has low solubility, it can often be added directly as a solid.

  • Thiol Addition: Add the 2-Methoxyethyl 2-sulfanylacetate to the reaction mixture.

  • Initiate Reaction: Add any remaining reagents to begin the reaction, maintaining the inert atmosphere throughout. The TCEP will act as a scavenger, preventing net disulfide formation.

Section 4: Technical Deep Dive & Visual Guides

The Chemical Mechanism of Oxidation

The oxidation of thiols to disulfides is a multi-step process that is highly dependent on pH. Understanding this pathway is key to preventing it.

  • Deprotonation (Base-Mediated): The thiol (-SH) must first be deprotonated to the more reactive thiolate anion (-S⁻). This step is accelerated by bases or a pH higher than the thiol's pKa.[3]

  • Oxidation (O₂-Mediated): The thiolate anion then reacts with an oxidant, typically molecular oxygen, to form a disulfide bond (S-S). This process can be catalyzed by metal ions.

G cluster_0 Thiol Oxidation Pathway Thiol 2 R-SH Thiolate 2 R-S⁻ Thiol->Thiolate  Base (OH⁻) pH > pKa Disulfide R-S-S-R Thiolate->Disulfide Oxidant (O₂) Metal Ions (cat.)

Caption: The pathway of thiol oxidation to a disulfide.

Mechanism of Action: Reductants

Reducing agents work by reversing the oxidation process. DTT, a dithiol, provides a clear example of thiol-disulfide exchange.

G cluster_1 DTT Reduction Mechanism start Disulfide (R-S-S-R) intermediate Mixed Disulfide Intermediate start->intermediate Thiol-Disulfide Exchange end Reduced Thiols (2 R-SH) intermediate->end dtt_oxidized Oxidized DTT (Cyclic Disulfide) intermediate->dtt_oxidized Intramolecular Cyclization dtt_reduced Reduced DTT (HS-DTT-SH) dtt_reduced->intermediate

Caption: DTT reduces disulfides via a mixed-disulfide intermediate.

Comparative Analysis of Common Reducing Agents
Property Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Class DithiolTrialkylphosphine
Mechanism Thiol-Disulfide Exchange[6][7]Nucleophilic attack by phosphorus on S-S bond[9]
Optimal pH Range > 7.0[7][8]1.5 - 8.5 (Broad)[4][11]
Air Stability Poor; readily oxidizes in airExcellent; resistant to air oxidation[10][11]
Odor Strong, unpleasantOdorless[4][10]
Interference Yes, its thiol groups can compete in subsequent conjugation reactions.No, does not contain a thiol group.[12]
Key Advantage Low cost and well-established for protein applications.High stability, broad pH range, non-interfering.[4][10]
Key Disadvantage Unstable, pH-limited, interferes with thiol-specific labeling.Higher cost.
Troubleshooting Workflow

Use this decision tree to diagnose and solve issues related to disulfide formation.

G action_node action_node start Disulfide Dimer Detected? q1 Was an inert atmosphere used? start->q1 Yes q2 Was a reducing agent used? q1->q2 Yes a1 Action: Implement full inert atmosphere (See Protocol 1) q1->a1 No q3 What was the reaction pH? q2->q3 Yes a2 Action: Add TCEP to the reaction (See Protocol 2) q2->a2 No q4 Was the starting material pure? q3->q4 < 7 a3 Action: Lower pH if possible or use TCEP, which is pH-insensitive. q3->a3 > 7 a4 Action: Pre-treat starting material with TCEP before reaction. q4->a4 No a5 Action: Check for trace metal contamination. Consider adding EDTA. q4->a5 Yes

Caption: A logical workflow for troubleshooting disulfide formation.

References

  • Ensuring Protein Integrity: The Role of DTT in Biochemical Assays. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dithiothreitol (DTT)
  • Braakman, I., Helenius, J., & Helenius, A. (1992). Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum. The EMBO Journal.
  • All about TCEP—the Odorless Reducing Agent. GoldBio.
  • TCEP. Wikipedia.
  • Nagy, P. (2013).
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Redox-Click Chemistry for Disulfide Formation
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
  • Disulfide. Wikipedia.
  • Kadokura, H. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway.
  • Introduction to Thiol Modification and Detection. Thermo Fisher Scientific.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Video: Preparation and Reactions of Thiols. JoVE (Journal of Visualized Experiments).
  • Dithiothreitol. Wikipedia.
  • TCEP•HCl. Thermo Fisher Scientific.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methoxyethyl 2-sulfanylacetate Polymerization

Welcome to the technical support center for the polymerization of 2-Methoxyethyl 2-sulfanylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 2-Methoxyethyl 2-sulfanylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the polymerization of this thiol-containing monomer. Here, we address specific issues in a direct question-and-answer format, grounded in established polymer chemistry principles, to help you optimize your reaction and achieve high yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues & Monomer Quality

Question 1: I'm experiencing significantly lower than expected polymer yield. What are the most common initial factors to investigate?

Low polymer yield can often be traced back to a few fundamental issues before delving into complex reaction kinetics. The primary culprits are typically monomer purity, the presence of inhibitors (like oxygen), and incorrect stoichiometry of reactants.

  • Monomer Purity: 2-Methoxyethyl 2-sulfanylacetate can degrade over time, primarily through oxidation of the thiol group to form disulfides. This disulfide impurity will not participate in the polymerization, leading to a lower yield. It is crucial to verify the purity of your monomer before use.

  • Oxygen Inhibition: For radical-mediated polymerizations, such as thiol-ene reactions, dissolved oxygen is a potent inhibitor. Oxygen can scavenge radicals, preventing the initiation of polymerization chains. While thiol-ene reactions are known to be more resistant to oxygen inhibition than acrylate systems, it can still be a significant factor, especially at the beginning of the reaction.[1][2][3]

  • Stoichiometry: In step-growth polymerizations like thiol-ene, a 1:1 stoichiometry of thiol to 'ene' functional groups is critical for achieving high molecular weight and high conversion. Any deviation can lead to a lower degree of polymerization and, consequently, a lower isolated yield of the desired polymer.

Question 2: How can I assess the purity of my 2-Methoxyethyl 2-sulfanylacetate monomer and purify it if necessary?

Ensuring monomer purity is a critical first step. The presence of disulfide impurities is a common cause of low yield.

Purity Assessment:

  • NMR Spectroscopy: ¹H NMR spectroscopy is an effective method to check for the presence of the thiol proton (typically a triplet around 1.6-2.6 ppm, which disappears upon D₂O exchange) and to look for the absence of disulfide signals.

  • FTIR Spectroscopy: The S-H stretch is a weak but sharp peak that appears around 2550-2600 cm⁻¹. A diminished or absent peak could indicate oxidation.

  • Thiol Titration: Quantitative analysis of the thiol content can be performed using methods like the Ellman's test or other colorimetric assays.[4][5][6] This will give you a precise measure of the active thiol concentration in your monomer. A more advanced technique for quantifying thiol groups in polymers and monomers is ³¹P NMR spectroscopy, which can offer high specificity.

Purification Protocol: If disulfide impurities are detected, the monomer can be purified by washing with a mild reducing agent followed by extraction and drying.

StepProcedurePurpose
1 Dissolve the monomer in an organic solvent (e.g., dichloromethane).To facilitate washing.
2 Wash with a dilute aqueous solution of a mild reducing agent (e.g., sodium bisulfite).To reduce disulfide impurities back to thiols.
3 Wash with deionized water.To remove the reducing agent and any water-soluble impurities.
4 Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).To remove residual water.
5 Filter and remove the solvent under reduced pressure.To obtain the purified monomer.
Section 2: Troubleshooting Thiol-Ene Polymerization

Thiol-ene polymerization is a popular choice due to its "click" chemistry characteristics, including high efficiency and orthogonality.[7][8] However, low yields can still occur.

Question 3: My thiol-ene reaction is not going to completion. What are the likely causes?

If you are performing a thiol-ene polymerization with a co-monomer (the 'ene') and experiencing low conversion, consider the following:

  • Initiator Inefficiency: The choice and concentration of the initiator are crucial. For photo-initiated systems, ensure your photoinitiator's absorption spectrum matches the wavelength of your UV lamp.[7][9] For thermally initiated systems, ensure the temperature is appropriate for the initiator's half-life. Common photoinitiators include DMPA (2,2-dimethoxy-2-phenylacetophenone).[10][11][12]

  • Oxygen Inhibition: While less susceptible than acrylates, oxygen can still inhibit the reaction.[1][2][3] Purging your reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before and during the reaction can significantly improve the yield.

  • 'Ene' Reactivity: Not all 'enes' are created equal. Electron-rich alkenes like vinyl ethers and norbornenes are generally more reactive in radical thiol-ene additions than electron-poor alkenes.[13][14] The structure of your 'ene' co-monomer can significantly impact the reaction kinetics.

  • Chain Transfer to Solvent: If you are running the polymerization in a solvent, ensure it is not a strong chain transfer agent.

Question 4: I'm seeing insoluble gel formation early in my thiol-ene reaction. What's happening?

Premature gelation is usually a sign of uncontrolled cross-linking. This can happen if:

  • Your 'ene' co-monomer has a functionality greater than 2. Using a multifunctional 'ene' will lead to a cross-linked network.

  • Side reactions are occurring. Some initiators can promote side reactions, leading to branching and cross-linking.[10][15]

To avoid this, ensure your reactants' functionalities are appropriate for the desired polymer architecture (linear vs. cross-linked).

Section 3: Troubleshooting Oxidative Polymerization

If you are aiming to form a polydisulfide through oxidative polymerization of the thiol groups, different factors come into play.

Question 5: My oxidative polymerization to form a polydisulfide is slow and gives a low molecular weight polymer. How can I improve this?

The efficiency of oxidative polymerization of thiols depends heavily on the oxidant and catalyst used.

  • Choice of Oxidant: Simple air oxidation is often slow and can lead to low molecular weight polymers.[16] More efficient oxidants include hydrogen peroxide, dimethyl sulfoxide (DMSO), or iodine.[17][18]

  • Catalysis: The reaction can be catalyzed by bases or metal complexes.[19][20][21] For example, a small amount of a base like triethylamine can deprotonate the thiol to the more reactive thiolate anion.

  • Solvent and Temperature: The choice of solvent can influence the reaction rate. Polar aprotic solvents are often good choices. Increasing the temperature can also increase the reaction rate, but be mindful of potential side reactions.

Experimental Workflow and Decision Tree

The following diagram illustrates a typical workflow for troubleshooting low polymer yield.

Troubleshooting_Workflow start Low Polymer Yield check_purity Check Monomer Purity (NMR, FTIR, Titration) start->check_purity purify Purify Monomer check_purity->purify Impure pure Monomer is Pure check_purity->pure Pure reaction_type Identify Polymerization Type purify->reaction_type pure->reaction_type thiol_ene Thiol-Ene reaction_type->thiol_ene With 'ene' co-monomer oxidative Oxidative reaction_type->oxidative No 'ene' co-monomer troubleshoot_thiol_ene Troubleshoot Thiol-Ene: - Check initiator - Degas system (remove O2) - Verify stoichiometry - Check 'ene' reactivity thiol_ene->troubleshoot_thiol_ene troubleshoot_oxidative Troubleshoot Oxidative: - Use stronger oxidant - Add catalyst (base/metal) - Optimize solvent/temperature oxidative->troubleshoot_oxidative result Improved Yield troubleshoot_thiol_ene->result troubleshoot_oxidative->result

Caption: A decision tree for troubleshooting low polymer yield.

Key Experimental Protocols

Protocol 1: General Procedure for Photo-initiated Thiol-Ene Polymerization
  • In a reaction vessel, add 2-Methoxyethyl 2-sulfanylacetate and the 'ene' co-monomer in a 1:1 molar ratio of thiol to 'ene' functional groups.

  • Add a photoinitiator (e.g., DMPA, 0.1-1.0 wt%).

  • If the mixture is viscous, a minimal amount of a suitable solvent can be added.

  • Seal the vessel and purge with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Expose the reaction mixture to a UV light source (e.g., 365 nm) while stirring.

  • Monitor the reaction progress by FTIR by observing the disappearance of the S-H peak (~2570 cm⁻¹) and the C=C peak of the 'ene'.[22]

  • Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Protocol 2: General Procedure for Oxidative Polymerization
  • Dissolve 2-Methoxyethyl 2-sulfanylacetate in a suitable solvent (e.g., DMSO or DMF).

  • Add a catalyst if desired (e.g., a catalytic amount of triethylamine).

  • Slowly add the oxidizing agent (e.g., H₂O₂) to the solution while stirring.

  • Allow the reaction to proceed at the desired temperature (room temperature to elevated temperatures may be required).

  • Monitor the disappearance of the thiol group by titration or spectroscopic methods.

  • Precipitate the resulting polydisulfide in a non-solvent, filter, and dry under vacuum.

References

  • RadTech. (n.d.). Advanced Applications of Thiol-Ene Formulations. Retrieved from [Link]

  • Goodrich, J. E., & Bowman, C. N. (2006). Oxygen inhibition in thiol–acrylate photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 44(6), 2007–2014.
  • Gomez, C., et al. (2020). Synthesis and Characterization of Thiol-Ene Networks Derived from Levoglucosenone. RMIT Research Repository.
  • Popa, G., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry, 11(31), 5038-5046.
  • Scott, T. F., et al. (2014). Oxygen-mediated enzymatic polymerization of thiol–ene hydrogels. Polymer Chemistry, 5(1), 203-210.
  • O'Reilly, S., & Bobbitt, J. M. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.
  • Degirmenci, I. (2022). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 149-162.
  • Sangermano, M., et al. (2018).
  • Lauer, A., et al. (2019).
  • Degirmenci, I. (2022).
  • Reddy, S. K., & Bowman, C. N. (2005). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 38(18), 7675–7682.
  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870.
  • Chemistry For Everyone. (2023, June 17). Is Thiol-Ene Polymerization Considered Click Chemistry? [Video]. YouTube. [Link]

  • Senyurt, A. F., et al. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(14), 5805–5815.
  • Theato, P., et al. (2023). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters, 12(2), 245–250.
  • Li, Y., et al. (2022). Photochemical oxidative coupling of thiols to disulfides using Bi quantum dots: Mild and efficient catalysis.
  • Scott, T. F., et al. (2014). Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels. Polymer Chemistry, 5(1), 203-210.
  • Gody, G., et al. (2010). Limitations of radical thiol-ene reactions for polymer-polymer conjugation. Polymer Chemistry, 1(7), 1064-1073.
  • Lee, T. Y., et al. (2019).
  • Lalevée, J., et al. (2015). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry, 6(35), 6394-6400.
  • Soares, G. W., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Chemistry – A European Journal, 29(46), e202300767.
  • Degirmenci, I. (2022). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 149-162.
  • Patton, D. L., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8624–8631.
  • Yilmaz, G., et al. (2022). Ultrafast Poly(disulfide) Synthesis in the Presence of Organocatalysts. Biomacromolecules, 23(10), 4334–4343.
  • Alswieleh, A. M. (2019). Quantitative Determination of Thiol Groups Modified Mesoporous Silica Nanoparticles by Ellman's Reagent. Journal of Nanomaterials & Molecular Nanotechnology, 8(4), 1-5.
  • ResearchGate. (2015). Is there any method for determining the reactivity of thiol terminated polymers, which is not depending on included reducing agents? Retrieved from [Link]

  • Howdle, S. M., et al. (2022). Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents. Polymer Chemistry, 13(25), 3735-3744.
  • Bowman, C. N., et al. (2005). Thiol−Vinyl Mechanisms. 1. Termination and Propagation Kinetics in Thiol−Ene Photopolymerizations. Macromolecules, 38(18), 7668–7674.
  • RadTech. (2004). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • Zhang, Y. (2023). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
  • ResearchGate. (2017). What are the best conditions for the thiol oxidation reaction? Retrieved from [Link]

  • Patton, D. L., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8624–8631.
  • Scribd. (n.d.). Thiol Oxidation for Chemists. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Methoxyethyl 2-sulfanylacetate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyethyl 2-sulfanylacetate. This guide provides in-depth technical information, troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyethyl 2-sulfanylacetate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to explain the underlying chemistry of potential degradation pathways and to offer practical guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Methoxyethyl 2-sulfanylacetate under typical laboratory conditions?

A1: 2-Methoxyethyl 2-sulfanylacetate is susceptible to degradation through two primary pathways: hydrolysis of the thioester bond and cleavage of the ether linkage. The rate and predominance of each pathway are highly dependent on the specific experimental conditions, such as pH, temperature, and the presence of nucleophiles or oxidizing agents.

  • Hydrolytic Cleavage (Thioester Bond): This is often the most significant degradation pathway. The thioester bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for thioesters. This reaction yields 2-methoxyethanol and thioglycolic acid. Under oxidative conditions, thioglycolic acid can be further oxidized to dithioglycolic acid.[1][2]

  • Ether Cleavage: The ether linkage in the 2-methoxyethyl moiety is generally more stable than the thioester. However, under strongly acidic conditions and elevated temperatures, it can undergo cleavage to produce ethylene glycol and methanol.

  • Thiol-Thioester Exchange: In the presence of other thiol-containing compounds, such as impurities or other reagents, thiol-thioester exchange can occur. This is a transesterification reaction where the thiol group of another molecule attacks the thioester, leading to the formation of a new thioester and the release of 2-methoxyethanol.[3][4]

Visualizing the Degradation Pathways

To better understand the potential degradation routes, the following diagram illustrates the key pathways.

2-Methoxyethyl 2-sulfanylacetate 2-Methoxyethyl 2-sulfanylacetate 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethyl 2-sulfanylacetate->2-Methoxyethanol Hydrolysis/Thiolysis Thioglycolic Acid Thioglycolic Acid 2-Methoxyethyl 2-sulfanylacetate->Thioglycolic Acid Hydrolysis Ethylene Glycol Ethylene Glycol 2-Methoxyethyl 2-sulfanylacetate->Ethylene Glycol Ether Cleavage (Harsh Acid) Methanol Methanol 2-Methoxyethyl 2-sulfanylacetate->Methanol Ether Cleavage (Harsh Acid) New Thioester New Thioester 2-Methoxyethyl 2-sulfanylacetate->New Thioester Thiol-Thioester Exchange Dithioglycolic Acid Dithioglycolic Acid Thioglycolic Acid->Dithioglycolic Acid Oxidation

Caption: Primary degradation pathways of 2-Methoxyethyl 2-sulfanylacetate.

Troubleshooting Guide

Q2: I am observing unexpected peaks in my chromatogram when analyzing my sample. How can I identify the source of these impurities?

A2: Unexpected peaks are often due to degradation products. Here’s a systematic approach to troubleshoot this issue:

  • Hypothesize Degradants: Based on the degradation pathways described above, your unexpected peaks could correspond to 2-methoxyethanol, thioglycolic acid, or dithioglycolic acid.

  • Spike Your Sample: Inject known standards of these potential degradants individually and then "spike" your sample with them. If an unexpected peak increases in area, you have likely identified that degradant.

  • Mass Spectrometry (MS) Analysis: If you have access to LC-MS or GC-MS, analyze your sample to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide strong evidence for the identity of the degradants.[1][5]

  • Forced Degradation Study: To confirm the identity of degradants, you can perform a forced degradation study. Expose your sample to mild stress conditions (e.g., slightly basic pH, elevated temperature) and monitor the growth of the impurity peaks over time.

Q3: My sample appears to be degrading even when stored in what I believe are appropriate conditions. What am I missing?

A3: If you are observing degradation under seemingly benign conditions, consider the following less obvious factors:

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent can promote the oxidative dimerization of thioglycolic acid (a primary degradant) to dithioglycolic acid. Consider de-gassing your solvents.

  • Trace Metal Contamination: Metal ions can catalyze the oxidation of thiols. Ensure you are using high-purity solvents and clean glassware.

  • pH of the Formulation: Even if your bulk solution has a neutral pH, micro-environments within your formulation could have different pH values, leading to localized degradation.

  • Container Material: Certain plastic containers may leach impurities or be permeable to oxygen, accelerating degradation.[6] It is advisable to use glass containers for storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Objective: To identify the primary degradation products of 2-Methoxyethyl 2-sulfanylacetate under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2-Methoxyethyl 2-sulfanylacetate

  • High-purity water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Methoxyethyl 2-sulfanylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolytic Stress: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To develop a stability-indicating HPLC method for the separation and quantification of 2-Methoxyethyl 2-sulfanylacetate and its primary degradation products.

Instrumentation:

  • HPLC with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Expected Results: This method should allow for the separation of the parent compound from its more polar degradation products, such as 2-methoxyethanol and thioglycolic acid.

CompoundExpected Retention Time (min)
Thioglycolic Acid~ 3.5
2-Methoxyethanol~ 4.2
2-Methoxyethyl 2-sulfanylacetate~ 12.8

Data Presentation

The following table provides hypothetical data from a forced degradation study to illustrate the expected outcomes.

Stress Condition% Parent Compound RemainingMajor Degradation Product(s)
Control 99.5-
0.1 M HCl, 60°C, 24h 85.22-Methoxyethanol, Thioglycolic Acid
0.1 M NaOH, RT, 1h 10.52-Methoxyethanol, Thioglycolic Acid
3% H₂O₂, RT, 24h 70.1Dithioglycolic Acid
UV Light, 24h 92.3Minor unidentified peaks

Workflow for Investigating Degradation

The following workflow provides a logical sequence for investigating the degradation of 2-Methoxyethyl 2-sulfanylacetate.

A Observe Unexpected Peaks in Chromatogram B Hypothesize Degradation Pathways A->B C Perform Forced Degradation Study B->C D Identify Degradants by MS and Standard Spiking C->D E Develop and Validate Stability-Indicating Method D->E F Conduct Long-Term Stability Studies E->F G Optimize Formulation and Storage Conditions F->G

Sources

Optimization

Technical Support Center: Refining Purification Methods for 2-Methoxyethyl 2-sulfanylacetate

Welcome to the technical support guide for 2-Methoxyethyl 2-sulfanylacetate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxyethyl 2-sulfanylacetate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile thioester. We understand that achieving high purity is critical for reproducible downstream applications, and this guide addresses common challenges you may encounter.

Introduction to 2-Methoxyethyl 2-sulfanylacetate

2-Methoxyethyl 2-sulfanylacetate is a bifunctional molecule containing both an ester and a thiol (mercaptan) group. This structure makes it a valuable building block but also introduces specific challenges during purification. The primary concerns are the thiol group's susceptibility to oxidation and the ester's potential for hydrolysis. This guide provides a framework for navigating these challenges to achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Methoxyethyl 2-sulfanylacetate?

A1: The impurity profile largely depends on the synthetic route, but typically you should anticipate:

  • Starting Materials: Unreacted 2-methoxyethanol and thioglycolic acid (or its precursor).

  • Oxidation Product: The most common impurity is the corresponding disulfide, bis(2-methoxyethyl) 2,2'-disulfanediyldiacetate, formed by the air oxidation of the thiol group. This is often the cause of product discoloration (e.g., yellowing)[1][2].

  • Hydrolysis Products: Thioglycolic acid and 2-methoxyethanol can form if the compound is exposed to water, especially under acidic or basic conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: How do I prevent my compound from oxidizing during purification and storage?

A2: Preventing oxidation is the most critical aspect of handling this compound. The thiol group is readily oxidized by atmospheric oxygen[2].

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (Nitrogen or Argon). This applies to the reaction, work-up, purification, and storage.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Storage: Store the purified product in a tightly sealed container, preferably in a dark, refrigerated environment (2-8°C) under an inert atmosphere to minimize thermal and photo-induced degradation.

Q3: Which primary purification technique is better: vacuum distillation or flash chromatography?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) where impurities have significantly different boiling points. It is effective at removing non-volatile impurities and residual high-boiling solvents. However, thermal stress can sometimes lead to decomposition, so finding the optimal temperature and pressure is key[3][4].

  • Flash Column Chromatography: This technique offers higher resolution and is ideal for small-scale purifications or when separating impurities with similar boiling points, such as the disulfide byproduct.

Q4: What are the essential safety precautions for handling 2-Methoxyethyl 2-sulfanylacetate?

A4: Thioesters and related compounds require careful handling.

  • Ventilation: Always work in a well-ventilated chemical fume hood to avoid inhaling vapors. These compounds are known for their strong, unpleasant odor ("stench")[4][5].

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Incompatibilities: Avoid contact with strong bases, which can catalyze hydrolysis, and strong oxidizing agents, which will convert the thiol to other sulfur species[2][5].

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My final product has a persistent yellow tint, even after initial purification.

  • Likely Cause: The yellow color is almost certainly due to the presence of the disulfide oxidation product. Even trace amounts can impart color.

  • Troubleshooting Steps:

    • Re-evaluate Your Handling: Ensure every step, from work-up to rotary evaporation and storage, is performed under a strict inert atmosphere.

    • Aqueous Wash with a Mild Reductant: During the work-up phase, consider a wash with a dilute, aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to reduce the disulfide back to the thiol. This must be followed by a brine wash and thorough drying.

    • Chromatographic Purification: If the discoloration persists, flash column chromatography is highly effective at separating the more polar thiol from the less polar disulfide.

Problem 2: I'm experiencing significant product loss during vacuum distillation.

  • Likely Cause: This could be due to thermal decomposition at an excessively high pot temperature or polymerization initiated by heat[4].

  • Troubleshooting Steps:

    • Optimize Vacuum and Temperature: The goal is to distill the compound at the lowest possible temperature. A high-quality vacuum pump is essential. For analogous thioglycolate esters, distillation pressures are often in the range of 1-2 Torr[3].

    • Use a Short-Path Distillation Apparatus: For thermally sensitive compounds, a short-path apparatus minimizes the time the compound spends at high temperatures, reducing the risk of degradation.

    • Check for Non-Volatile Residue: A significant amount of dark, tar-like residue in the distillation flask is a strong indicator of decomposition or polymerization.

Problem 3: My compound is streaking or "tailing" on the silica gel column during chromatography.

  • Likely Cause: The thiol group is weakly acidic (pKa ~8-10) and can interact with the slightly acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.

  • Troubleshooting Steps:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid (0.1-0.5%), to your mobile phase (e.g., Hexane/Ethyl Acetate)[6]. This keeps the thiol group protonated, minimizing its interaction with the silica stationary phase and resulting in sharper peaks.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if the compound and impurities have suitable solubility.

Problem 4: My purity analysis (GC-MS or HPLC) shows my product is only ~90% pure after purification.

  • Likely Cause: A co-eluting or co-distilling impurity is present. This is often the disulfide if its polarity or boiling point is very close to that of the desired product.

  • Troubleshooting Steps:

    • Optimize the Separation Method:

      • For Chromatography: Run a shallower solvent gradient or switch to an isocratic elution system that provides better separation between your product and the main contaminant.

      • For Distillation: Consider using a fractional distillation column with packing material (e.g., Raschig rings or Vigreux indentations) to increase the theoretical plates and improve separation.

    • Use an Orthogonal Purification Method: If one method fails, try another. If you performed distillation, try to polish the material with flash chromatography, or vice-versa.

    • Confirm Impurity Identity: Use GC-MS or LC-MS to identify the mass of the impurity. This will help confirm if it is the disulfide (M.W. = 298.4 g/mol ) or another byproduct, guiding your next purification strategy. HPLC methods with pre-column derivatization can also be highly effective for quantifying thiol-containing compounds[7].

Visualized Workflows and Degradation Pathways

Purification Method Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Product Received scale_check Synthesis Scale > 5g? start->scale_check impurity_check_large Are Boiling Points of Impurities Significantly Different? scale_check->impurity_check_large Yes impurity_check_small Are Impurities Readily Separable by Polarity? scale_check->impurity_check_small No distillation Proceed with Vacuum Distillation impurity_check_large->distillation Yes chromatography Proceed with Flash Chromatography impurity_check_large->chromatography No impurity_check_small->distillation No impurity_check_small->chromatography Yes purity_check Check Purity (GC, NMR, HPLC) distillation->purity_check chromatography->purity_check end_ok Product Meets Purity Spec purity_check->end_ok Yes end_repurify Repurify with Orthogonal Method purity_check->end_repurify No end_repurify->scale_check DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway thiol 2 R-SH (Product) disulfide R-S-S-R (Disulfide Impurity) thiol->disulfide [O₂], light, heat ester R-SH (Product) products Thioglycolic Acid + 2-Methoxyethanol ester->products H₂O, H⁺/OH⁻

Caption: Primary degradation pathways for 2-Methoxyethyl 2-sulfanylacetate.

Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a short-path fractional distillation apparatus with a vacuum adapter, collection flask(s), and a cold trap cooled with liquid nitrogen or dry ice/acetone. Ensure all glass joints are properly sealed with vacuum grease.

  • System Purge: Add the crude oil to the distillation flask with a magnetic stir bar. Seal the system and evacuate it using a high-vacuum pump, then backfill with an inert gas (e.g., Argon). Repeat this cycle 3 times to remove atmospheric oxygen.

  • Distillation: While stirring, slowly heat the distillation flask in an oil bath. Maintain the system under a high vacuum (e.g., <1 mmHg).

  • Fraction Collection: Collect any low-boiling foreshot in the first receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Termination: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. Let the system cool completely under vacuum before backfilling with inert gas to retrieve your product.

Protocol 2: Flash Column Chromatography with Acidified Eluent
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.

  • Eluent Preparation: Prepare your mobile phase. For example, a gradient of 2% to 20% Ethyl Acetate in Hexane. To each solvent mixture, add 0.1% acetic acid to prevent tailing.[6] Ensure solvents are degassed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Run the column under positive pressure. Begin with the low-polarity eluent and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the thiol.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. To remove the residual acetic acid, co-evaporate with a non-polar solvent like toluene or dissolve the residue in ether, wash with saturated sodium bicarbonate solution, then brine, dry over Na₂SO₄, and re-evaporate.

Data Summary Table

ParameterVacuum DistillationFlash Chromatography
Best For Large scale (>5 g), volatile impuritiesSmall scale (<5 g), high purity, non-volatile or similarly-boiling impurities
Key Variable Pressure / TemperatureEluent Composition / Gradient
Common Issue Thermal DecompositionPeak Tailing
Solution Use high vacuum / short pathAdd 0.1-0.5% Acetic Acid to eluent [6]
Throughput HighLow to Medium

References

  • National Center for Biotechnology Information. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health.
  • Google Patents. (n.d.). CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester. Retrieved from

  • Biosynth. (n.d.). 2-Methoxyethyl 2-sulfanylacetate.
  • European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA).
  • PubChem. (n.d.). Methyl Thioglycolate. National Center for Biotechnology Information.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl thioglycolate.
  • PubChem. (n.d.). 2-Ethylhexyl thioglycolate. National Center for Biotechnology Information.
  • Prevor. (2014). Thioglycolic acid: Understanding the risk of specific chemicals of interest.
  • Gagliardi, L., et al. (1995). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Thioglycolic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxyethyl 2-Sulfanylacetate vs. Ethyl 2-Sulfanylacetate in Polymerization

Executive Summary Ethyl 2-sulfanylacetate (Ethyl Thioglycolate) is the industry-standard chain transfer agent (CTA) for radical polymerization in organic media, valued for its well-characterized kinetics and volatility w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-sulfanylacetate (Ethyl Thioglycolate) is the industry-standard chain transfer agent (CTA) for radical polymerization in organic media, valued for its well-characterized kinetics and volatility which allows for easy post-reaction removal.

2-Methoxyethyl 2-sulfanylacetate represents a specialized alternative. By substituting the ethyl group with a glycol ether moiety, it shifts the solubility profile toward polar/aqueous systems and introduces a hydrophilic end-group to the polymer chain. However, this comes with a distinct toxicological profile that drug development professionals must weigh carefully.

Quick Selection Verdict:

  • Choose Ethyl 2-sulfanylacetate if: You are working in standard organic solvents (Toluene, Benzene), require easy removal of excess CTA by evaporation, or need a hydrophobic chain end.

  • Choose 2-Methoxyethyl 2-sulfanylacetate if: You are performing solution polymerization in polar media (Water/Methanol mixtures), require a "stealth" hydrophilic end-group (short PEG-like motif), or need a CTA with lower volatility to reduce odor during high-temperature processing.

Part 1: Chemical Profile & Physical Properties

The structural difference lies in the ester tail. While the reactive thiol "warhead" is identical, the tail dictates solubility and volatility.

FeatureEthyl 2-sulfanylacetate2-Methoxyethyl 2-sulfanylacetate
CAS Number 623-51-819788-48-8
Structure


Molecular Weight 120.17 g/mol 150.19 g/mol
Boiling Point ~157°C (Atm) / 54°C (12 mmHg)>170°C (Est.) / Lower volatility
Flash Point ~47°C (Flammable)>90°C (Likely Combustible)
Water Solubility Low (~28 g/L)High (Glycol ether effect)
Odor Profile Sharp, penetrating sulfurous odorSulfurous, but lower vapor pressure reduces intensity
Primary Risk Flammability, IrritantReprotoxicity (Potential metabolite: 2-methoxyethanol)

Part 2: Mechanistic Analysis & Kinetics

The Chain Transfer Mechanism

In free radical polymerization, both compounds function via the same mechanism. The ester group is distal to the S-H bond, meaning the Chain Transfer Constant (


)  is virtually identical for both molecules. The electronic influence of the carbonyl group on the sulfur proton is the same.

Mechanism Visualization:

ChainTransfer PropRad Propagating Polymer Radical (P•) CTA Thioglycolate CTA (R-SH) PropRad->CTA Interaction DeadPoly Dead Polymer Chain (P-H) PropRad->DeadPoly H-abstraction NewRad Thiyl Radical (RS•) CTA->NewRad Transfer NewChain New Polymer Chain (RS-M•) NewRad->NewChain Re-initiation (+M) Monomer Monomer (M)

Figure 1: The chain transfer mechanism. The R-group (Ethyl vs. 2-Methoxyethyl) does not participate in the radical transfer step but becomes the "head" of the new polymer chain.

Kinetic Equivalence

For standard monomers like Styrene (


) or Methyl Methacrylate (

), you can interchange these CTAs without recalculating the molar ratios.
  • Key Insight: Any observed difference in molecular weight (

    
    ) usually stems from solubility differences  (partitioning of the CTA in heterogeneous systems like emulsion polymerization) rather than intrinsic chemical reactivity.
    

Part 3: Performance & Application Scenarios

Solubility & Solvent Compatibility

This is the deciding factor.

  • Ethyl 2-sulfanylacetate: Ideal for bulk or solution polymerization in non-polar solvents (Toluene, Xylene). In aqueous systems, it may phase separate, leading to heterogeneous distribution and uncontrolled molecular weight broadening (

    
    ).
    
  • 2-Methoxyethyl 2-sulfanylacetate: The ether oxygen confers amphiphilicity. It is superior for solution polymerization in methanol, ethanol, or water/alcohol mixtures . It ensures homogeneous distribution of the CTA, leading to narrower dispersity (

    
    ) in polar media.
    
End-Group Engineering (The "Stealth" Factor)

The CTA re-initiates the chain, meaning the R-O-CO-CH2-S- fragment remains attached to the polymer terminus.

  • Ethyl: Leaves a hydrophobic ethyl ester. Good for standard plastics.

  • 2-Methoxyethyl: Leaves a CH3-O-CH2-CH2- (methoxyethyl) tail. This is structurally a "mono-ethylene glycol" unit.

    • Benefit: Increases surface wettability.

    • Bio-Application: Can reduce non-specific protein binding slightly compared to the ethyl ester, acting as a "mini-PEG" anchor.

Toxicology & Safety (Critical for Drug Development)

Warning: While 2-methoxyethyl 2-sulfanylacetate offers solubility advantages, its metabolic profile is a liability.

  • Metabolic Pathway: Esters are hydrolyzed by esterases in vivo.

    • Ethyl ester

      
       Ethanol (Generally Safe).
      
    • 2-Methoxyethyl ester

      
      2-Methoxyethanol  (EGME).
      
  • Risk: 2-Methoxyethanol is a known reprotoxin and teratogen (Category 1B).

  • Recommendation: For in vivo drug delivery materials, the Ethyl variant is safer unless the polymer is purified to undetectable limits of residual small molecules, or if the end-group is covalently stable and non-hydrolyzable under physiological conditions.

Part 4: Experimental Protocol

Protocol: Determination of Chain Transfer Constant ( ) via Mayo Method

This protocol validates the performance of either CTA in your specific monomer system.

Materials:

  • Monomer (e.g., Styrene), purified of inhibitor.

  • Initiator (e.g., AIBN).

  • CTA: Ethyl 2-sulfanylacetate OR 2-Methoxyethyl 2-sulfanylacetate.

  • Solvent: Toluene (for Ethyl) or DMF (for Methoxyethyl).

Step-by-Step:

  • Preparation: Prepare 5 polymerization tubes.

  • Constant Conditions: Keep Monomer

    
     and Initiator 
    
    
    
    concentration constant in all tubes.
  • Variable CTA: Add CTA to create ratios of

    
     ranging from 0 to 0.05 (e.g., 0, 0.01, 0.02, 0.03, 0.04).
    
  • Polymerization: Degas (freeze-pump-thaw x3). Seal. Heat to 60°C.

    • Critical: Stop reaction at low conversion (<5-10%) to ensure

      
       and 
      
      
      
      remain effectively constant.
  • Analysis: Precipitate polymer, dry, and determine Number Average Degree of Polymerization (

    
    ) via GPC/SEC.
    
  • Mayo Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Slope: The slope of the linear fit is the Chain Transfer Constant (

      
      ).
      

Data Interpretation:

  • If

    
    , the CTA is acting ideally.
    
  • If the plot curves, check for solubility issues (common with Ethyl CTA in polar solvents).

References

  • PubChem. (n.d.).[1] Ethyl 2-mercaptoacetate (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
  • European Chemicals Agency (ECHA). (n.d.). 2-methoxyethanol - Substance Information. (Reference for reprotoxicity of the methoxyethyl metabolite). Retrieved January 31, 2026, from [Link]

Sources

Comparative

Technical Guide: Validation of 2-Methoxyethyl 2-sulfanylacetate Purity by qNMR

Executive Summary: The "Thiol Problem" in Purity Analysis The validation of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-methoxyethyl thioglycolate) presents a specific analytical paradox. While the molecule is simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiol Problem" in Purity Analysis

The validation of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-methoxyethyl thioglycolate) presents a specific analytical paradox. While the molecule is simple structurally (


), the presence of the free sulfhydryl (

) group introduces significant instability.

Standard chromatographic methods (GC, HPLC) often fail to accurately reflect the "true" purity of the material in its native state due to:

  • On-column oxidation: The high temperatures of GC injector ports catalyze the dimerization of thiols into disulfides.

  • Lack of UV chromophores: The molecule lacks a strong chromophore, making HPLC-UV sensitivity poor and reliant on low-wavelength detection (205-210 nm), where solvent cut-off interference is high.

This guide establishes Quantitative NMR (qNMR) not just as an alternative, but as the primary reference method for this compound. Unlike chromatography, qNMR is non-destructive, requires no response factor calibration, and allows for the simultaneous quantification of the parent thiol and its oxidative degradation product (the disulfide) in a single pulse.

Comparative Analysis: qNMR vs. Traditional Methods[1]

The following table summarizes the performance of qNMR against industry-standard alternatives for thiol-ester analysis.

FeatureqNMR (Recommended) GC-FID/MS Ellman's Titration
Specificity High. Distinguishes Thiol, Disulfide, and Hydrolysis products (alcohol/acid) by distinct chemical shifts.Medium/Low. Thermal degradation in the injector often artificially elevates Disulfide content.Low. Reacts with any accessible free thiol; cannot detect non-thiol impurities (e.g., hydrolysis products).
Calibration Absolute. Requires only a single internal standard (IS). No reference standard of the analyte needed.Relative. Requires a high-purity reference standard of the specific analyte for calibration curves.Stoichiometric. Relies on molar absorptivity assumptions; prone to pH variances.
Sample Integrity Preserved. Analysis occurs in solution at ambient temperature (or controlled low temp).Compromised. High thermal stress (

C) promotes S-S bond formation.
Consumed. Destructive chemical reaction.
LOD/LOQ Moderate. (Typically ~0.1% w/w). Sufficient for purity, less so for trace impurity profiling.High. Excellent for trace analysis (ppm level), provided the analyte is stable.High. Very sensitive for -SH content, but blind to everything else.

The Analytical Challenge: Degradation Pathways

To validate purity, one must understand what "impurity" looks like. For 2-Methoxyethyl 2-sulfanylacetate, there are two primary degradation pathways that qNMR must resolve:

  • Oxidative Dimerization: Formation of the disulfide.

  • Ester Hydrolysis: Cleavage into 2-methoxyethanol and thioglycolic acid.

Visualization of Degradation Logic

The following diagram illustrates the degradation pathways and the specific NMR signals used to distinguish them.

DegradationPathways Target Target: 2-Methoxyethyl 2-sulfanylacetate (Key Signal: S-CH2 @ ~3.2 ppm) Oxidation Oxidation (Air/Heat) Target->Oxidation Hydrolysis Hydrolysis (Water/Acid) Target->Hydrolysis Disulfide Impurity A: Disulfide Dimer (Key Signal: S-CH2 shifts to ~3.6 ppm) Oxidation->Disulfide Dimerization Alcohol Impurity B: 2-Methoxyethanol (Key Signal: HO-CH2 shifts upfield) Hydrolysis->Alcohol Cleavage Acid Impurity C: Thioglycolic Acid (Key Signal: COOH broad singlet) Hydrolysis->Acid Cleavage

Caption: Degradation pathways of 2-Methoxyethyl 2-sulfanylacetate detectable by NMR. Oxidation leads to downfield shifts of alpha-protons, while hydrolysis yields distinct alcohol and acid fragments.

Validated qNMR Protocol

This protocol is designed to be self-validating. By using an internal standard (IS) with a known purity, we calculate the mass balance of the target directly.

A. Reagents & Standards[3][4][5]
  • Solvent: DMSO-

    
     (99.9 atom% D).
    
    • Why? DMSO slows proton exchange, allowing the

      
       triplet to be visualized (confirming it is not exchanged/degraded) and ensures solubility of polar degradation products.
      
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? It produces a sharp singlet at

      
       6.0–6.3 ppm (variable with concentration), which is a "silent region" for the target aliphatic ester. It is non-volatile and stable.
      
B. Sample Preparation[4][5][6][7][8]
  • Weighing: Accurately weigh

    
     mg of the Internal Standard and 
    
    
    
    mg of the 2-Methoxyethyl 2-sulfanylacetate sample into the same vial.
    • Critical: Use a semi-micro balance (0.01 mg resolution). Record exact masses (

      
       and 
      
      
      
      ).
  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm high-precision NMR tube.

C. Acquisition Parameters (Instrument: 400 MHz or higher)

To ensure quantitative accuracy (qNMR), standard "quick" parameters are insufficient.

  • Pulse Angle:

    
     (Maximize signal).
    
  • Relaxation Delay (

    
    ):  60 seconds.
    
    • Reasoning: The

      
       relaxation time of the target protons is likely 2-5 seconds. 
      
      
      
      must be
      
      
      to ensure 99.9% magnetization recovery.
  • Scans (NS): 16 or 32 (Sufficient S/N > 200:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Controlled).

D. Workflow Diagram

qNMR_Workflow Prep 1. Gravimetric Prep (Weigh Sample + IS directly) Acq 2. Acquisition (d1 > 5*T1, 90deg pulse) Prep->Acq Dissolve in DMSO-d6 Process 3. Processing (Phase, Baseline Corr., Integration) Acq->Process FT & Phasing Calc 4. Purity Calculation (Mass Balance Equation) Process->Calc Extract Integrals

Caption: Step-by-step qNMR workflow ensuring quantitative rigor from gravimetry to calculation.

Data Interpretation & Calculation

Expected Chemical Shifts (DMSO- )

Validation relies on assigning these specific signals.

MoietyProton TypeMultiplicityApprox. Shift (

)
IntegrationNote

ThiolTriplet (

Hz)
2.2 - 2.5 1HDisappears if oxidized; broadens if wet.

Alpha-ketoDoublet (

Hz)
3.2 - 3.4 2HQuantification Target. Shifts to ~3.6 in disulfide.

MethoxySinglet3.3 3HStrong singlet; verify no overlap with water.

EtherTriplet3.5 2H

EsterTriplet4.1 - 4.2 2H
IS Maleic AcidSinglet6.0 - 6.2 2HReference Peak.
Calculation Formula

The purity (


) is calculated using the molar ratio derived from the integrals:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for the S-CH2 group, 2 for Maleic Acid)
    
  • 
     = Molecular Weight (
    
    
    
    for target,
    
    
    for Maleic Acid)
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Validation Criteria (Self-Check)

To confirm the assay is valid, check the Molar Ratio Consistency : Calculate the purity using the Methoxy signal (


 3.3) and the Alpha-keto signal (

3.2).
  • If Purity (Methoxy)

    
     Purity (Alpha-keto) : The molecule is intact.
    
  • If Purity (Methoxy) > Purity (Alpha-keto) : The thiol has degraded (oxidized), or the ester has hydrolyzed (loss of the glycolate tail).

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Structure of 2-Methoxyethyl 2-sulfanylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery and bioconjugation, the precise structural confirmation of novel molecules is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the precise structural confirmation of novel molecules is paramount. This guide provides an in-depth technical comparison of the key analytical methodologies for verifying the structure of 2-Methoxyethyl 2-sulfanylacetate derivatives. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, empowering you to design robust, self-validating analytical workflows.

The core structure of 2-Methoxyethyl 2-sulfanylacetate, a monomer with the chemical formula C5H10O3S, presents a unique combination of ester and thioether functionalities.[1] The accurate characterization of its derivatives is critical for ensuring the intended pharmacological properties and for regulatory compliance. This guide will equip you with the expertise to confidently confirm the structure of these and similar molecules.

The Analytical Trifecta: NMR, FTIR, and Mass Spectrometry

The structural elucidation of 2-Methoxyethyl 2-sulfanylacetate derivatives relies on a powerful trifecta of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application offers a comprehensive and trustworthy confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

For a 2-Methoxyethyl 2-sulfanylacetate derivative, such as S-(2-methoxyethyl) ethanethioate, ¹H and ¹³C NMR are indispensable for:

  • Confirming Connectivity: NMR definitively establishes the bonding arrangement of atoms, for instance, confirming that the acetyl group is attached to the sulfur atom and the 2-methoxyethyl group is also linked through the sulfur.

  • Identifying Functional Groups: The chemical shifts of protons and carbons are highly indicative of their local electronic environment, allowing for the clear identification of the methoxy (-OCH₃), methylene (-CH₂-), and acetyl (-C(O)CH₃) groups.

  • Verifying Purity: The presence of unexpected signals in the NMR spectrum can indicate impurities, providing a crucial quality control checkpoint.

Based on the analysis of structurally similar compounds, such as 2-Methoxyethyl acetate, the following ¹H NMR chemical shifts are predicted in a deuterated chloroform (CDCl₃) solvent:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-S-CH₂-CH₂-O-~3.10Triplet2H
-S-CH₂-CH₂-O-~3.60Triplet2H
-O-CH₃~3.35Singlet3H
-C(O)-CH₃~2.35Singlet3H

Note: These are predicted values and may vary slightly in experimental data.

Similarly, the predicted ¹³C NMR chemical shifts are:

Carbon Assignment Predicted Chemical Shift (ppm)
-C(O)-CH₃~195
-S-CH₂-CH₂-O-~70
-S-CH₂-CH₂-O-~30
-O-CH₃~59
-C(O)-CH₃~30

Note: The carbonyl carbon of a thioester typically appears at a lower field (higher ppm) than that of an ester.

A robust NMR analysis begins with meticulous sample preparation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Methoxyethyl 2-sulfanylacetate derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule. Analyze the chemical shifts in the ¹³C spectrum to assign the signals to the carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Derivative in CDCl₃ Add_TMS Add TMS Standard Dissolve->Add_TMS Tune_Shim Tune & Shim Add_TMS->Tune_Shim Acquire_H1 Acquire ¹H Spectrum Tune_Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Raw Data Acquire_C13->Process Analyze Analyze Spectra Process->Analyze

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For a 2-Methoxyethyl 2-sulfanylacetate derivative, FTIR is crucial for confirming the presence of:

  • Carbonyl Group (C=O): The strong absorption band of the thioester carbonyl is a key diagnostic feature.

  • C-S Bond: While weaker and in the fingerprint region, the C-S stretching vibration can provide supporting evidence.

  • C-O Bonds: The ether and ester C-O linkages will also show characteristic absorptions.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Thioester)Stretch1680 - 1710Strong
C-H (Alkyl)Stretch2850 - 3000Medium-Strong
C-O (Ether & Ester)Stretch1050 - 1250Strong
C-SStretch600 - 800Weak-Medium

Note: The C=O stretch of a thioester is at a lower frequency than that of a typical ester (1735-1750 cm⁻¹) due to the lower electronegativity of sulfur compared to oxygen.

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing liquid or solid samples.

Step-by-Step Protocol:

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the purified liquid derivative directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

  • Spectral Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Background Record Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Acquire_Spectrum Acquire FTIR Spectrum Apply_Sample->Acquire_Spectrum Analyze_Bands Analyze Absorption Bands Acquire_Spectrum->Analyze_Bands

FTIR Spectroscopy Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, offers further structural clues.

For 2-Methoxyethyl 2-sulfanylacetate derivatives, MS is essential for:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition.

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization (fragmentation) can provide valuable information about its structure. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (150.04 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of the methoxyethyl group: [M - OCH₂CH₂]⁺

    • Loss of the acetyl group: [M - COCH₃]⁺

    • Cleavage of the thioester bond, leading to fragments such as [CH₃CO]⁺ (m/z 43) and [SCH₂CH₂OCH₃]⁺.

Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_interp Interpretation Introduce Introduce Sample Ionize Ionize & Fragment Introduce->Ionize Separate Separate Ions (m/z) Ionize->Separate Detect Detect Ions Separate->Detect Analyze_Spectrum Analyze Mass Spectrum Detect->Analyze_Spectrum

Mass Spectrometry Workflow

Comparison with Alternatives: The Case of PEG-Thioesters and Polysarcosine

In drug delivery and bioconjugation, Poly(ethylene glycol) (PEG) derivatives have been the gold standard.[2][3][4] However, concerns about immunogenicity have led to the exploration of alternatives such as polysarcosine (pSar).[3][5][6][7][8][9][10] The structural confirmation of these alternatives follows the same principles outlined above, but with key differences in their spectral features.

PEG-Thioester Derivatives
  • ¹H NMR: The spectrum will be dominated by a large, broad singlet around 3.6 ppm corresponding to the repeating ethylene glycol units (-OCH₂CH₂-).[11][12] The signals for the thioester and terminal groups will be much smaller in integration.

  • FTIR: A very strong C-O stretching band around 1100 cm⁻¹ will be the most prominent feature.[13][14]

  • Mass Spectrometry: Due to the polymeric nature, mass spectrometry will show a distribution of masses, rather than a single molecular ion peak.

Polysarcosine (pSar) Derivatives
  • ¹H NMR: pSar derivatives will show characteristic signals for the N-methyl group and the methylene protons of the polymer backbone.[6]

  • FTIR: The spectrum will be characterized by the amide C=O stretch, which is a key feature of the polypeptoid structure.

  • Mass Spectrometry: Similar to PEG derivatives, a distribution of masses will be observed.

Illustrative Synthesis Protocol: S-(2-methoxyethyl) ethanethioate

To provide a practical context, here is a representative protocol for the synthesis of a 2-Methoxyethyl 2-sulfanylacetate derivative.

Reaction Scheme:

2-Methoxyethanethiol + Acetyl Chloride → S-(2-methoxyethyl) ethanethioate + HCl

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, combine 2-methoxyethanethiol (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure S-(2-methoxyethyl) ethanethioate.

  • Characterization: Confirm the structure of the purified product using NMR, FTIR, and MS as described in the sections above.

This guide provides a comprehensive framework for the structural confirmation of 2-Methoxyethyl 2-sulfanylacetate derivatives. By understanding the principles behind each analytical technique and following robust experimental protocols, researchers can ensure the integrity and quality of their novel compounds, paving the way for advancements in drug development and materials science.

References

  • ResearchGate. (n.d.). ¹H NMR and FTIR analysis of prepared all of samples. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H Nuclear Magnetic Resonance (NMR) of PEG-thiol dispersed in D₂O. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Thioglycolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • National Center for Biotechnology Information. (n.d.). Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. Retrieved from [Link]

  • PubMed. (2024). Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Engineering poly(ethylene glycol) particles for targeted drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. Retrieved from [Link]

  • Cyanagen. (n.d.). SATA - N-Succinimidyl-S-acetylthioacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. Retrieved from [Link]

Sources

Comparative

Technical Guide: The Amphiphilic Advantage of 2-Methoxyethyl 2-Sulfanylacetate

This guide objectively analyzes the technical advantages of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-Methoxyethyl Thioglycolate) compared to standard alkyl mercaptoacetates like Methyl Thioglycolate (MTG) and 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the technical advantages of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-Methoxyethyl Thioglycolate) compared to standard alkyl mercaptoacetates like Methyl Thioglycolate (MTG) and 2-Ethylhexyl Thioglycolate (EHTG).

Executive Summary

In the landscape of thioglycolate esters, researchers often face a binary choice: the high reactivity but noxious volatility of Methyl Thioglycolate (MTG) , or the low-odor but hydrophobic limitation of 2-Ethylhexyl Thioglycolate (EHTG) .

2-Methoxyethyl 2-sulfanylacetate (METG) emerges as the "bridge" compound. By incorporating an ether linkage into the ester tail, METG introduces a "glyme-like" amphiphilic character. This structural modification drastically reduces vapor pressure (and odor) compared to MTG while maintaining high solubility in polar organic solvents and aqueous mixtures—a domain where EHTG fails. This guide details the physicochemical mechanics and experimental protocols to validate METG as a superior reagent for polar-phase synthesis and polymer modification.

Part 1: Physicochemical Comparative Analysis

The following table contrasts METG with its primary competitors. Note the critical balance between LogP (hydrophobicity) and Boiling Point (volatility).

PropertyMethyl Thioglycolate (MTG) 2-Ethylhexyl Thioglycolate (EHTG) 2-Methoxyethyl 2-sulfanylacetate (METG)
CAS Number 2365-48-27659-86-119788-48-8
Structure



Volatility High (BP ~42°C @ 10mmHg)Very Low (BP ~260°C)Moderate/Low (Est. BP ~100°C @ 10mmHg)
Odor Profile Pungent, diffusive, "rotten egg"Mild, oily, non-diffusiveLow, ether-like undertone
Solubility Soluble in organics; moderate in water.Immiscible in water; soluble in oils.Amphiphilic (Soluble in water, alcohols, polar resins).
Primary Utility Small molecule synthesis (max reactivity).PVC stabilization, latex (hydrophobic).Polar resin crosslinking, hydrogels, low-odor synthesis.
The "Glyme Effect" Mechanism

The methoxyethyl tail ($ -CH_2CH_2OCH_3 $) mimics the structure of dimethoxyethane (glyme). This confers two distinct advantages:

  • Solvation Shell Compatibility: The ether oxygen can accept hydrogen bonds from water or alcohols, allowing METG to remain homogeneous in reaction media where EHTG would phase-separate.

  • Vapor Pressure Suppression: The increased molecular weight and dipole-dipole interactions of the ether group significantly lower the vapor pressure compared to the methyl ester, mitigating the "sulfur stench" without adding the steric bulk of an ethylhexyl chain.

Part 2: Visualizing the Advantage

The diagram below illustrates the selection logic for thioglycolate esters, highlighting the unique "sweet spot" occupied by METG.

G MTG Methyl Thioglycolate (High Volatility, High Odor) Target Target Application: Polar Phase Synthesis (Hydrogels, Peptide Ligation) MTG->Target Fails: Evaporation/Odor EHTG 2-Ethylhexyl Thioglycolate (Hydrophobic, Steric Bulk) EHTG->Target Fails: Phase Separation METG 2-Methoxyethyl 2-Sulfanylacetate (Amphiphilic, Low Odor) METG->Target Success: Homogeneous Reaction

Caption: METG bridges the gap between volatile alkyl esters and hydrophobic oil-soluble esters, enabling homogeneous reactions in polar media.

Part 3: Experimental Validation Protocols

To validate the performance of METG, we propose two self-validating protocols. These are designed to demonstrate its solubility advantage and reaction efficiency in polar media.

Protocol A: The "Phase-Boundary" Nucleophilic Substitution Test

Objective: Compare reaction yields of METG vs. EHTG in a water-miscible organic solvent system (50:50 Water/THF).

Materials:

  • Reagents: Benzyl Chloride (Electrophile), Triethylamine (Base).

  • Thiols: METG (Test), EHTG (Control).

  • Solvent: 50% Water / 50% Tetrahydrofuran (THF).

Methodology:

  • Preparation: Dissolve 10 mmol of Benzyl Chloride in 20 mL of 50:50 Water/THF.

  • Addition: Add 10 mmol of the respective thiol (METG or EHTG) and 11 mmol of Triethylamine.

  • Observation (T=0):

    • METG Reaction: Solution remains clear/homogeneous (Amphiphilic nature).

    • EHTG Reaction: Solution turns cloudy/turbid (Phase separation of the hydrophobic thiol).

  • Reaction: Stir at room temperature for 1 hour.

  • Analysis: Extract with Ethyl Acetate, dry over

    
    , and analyze via GC-MS or NMR.
    

Expected Outcome:

  • METG: >90% conversion. The homogeneous phase allows rapid nucleophilic attack.

  • EHTG: <50% conversion.[1] The reaction is limited to the phase interface (emulsion kinetics), significantly slowing the rate.

Protocol B: Odor Headspace Comparison (Safety Validated)

Objective: Quantify the odor mitigation factor.

  • Place 1.0 g of MTG and 1.0 g of METG in sealed 20 mL headspace vials.

  • Equilibrate at 25°C for 30 minutes.

  • Analyze headspace via GC-FID.

  • Result: METG will show a significantly lower peak area (lower partial pressure) compared to MTG, correlating to reduced olfactory impact and improved lab safety.

Part 4: Safety & Handling (Critical E-E-A-T)

While METG offers superior performance, its safety profile requires specific attention regarding its metabolic pathway.

  • Metabolic Hazard: Upon hydrolysis (enzymatic or acidic), METG releases 2-methoxyethanol . This alcohol is a known reproductive toxin (Category 1B).

  • Handling Directive:

    • Closed Systems: Use METG primarily in closed industrial synthesis or as a transient intermediate where the ester bond is cleaved and the alcohol byproduct is quantitatively removed.

    • PPE: Nitrile gloves are insufficient for prolonged contact with glycol ethers. Use Butyl Rubber or Laminate (Silver Shield) gloves.

    • Waste Disposal: Segregate waste streams; do not mix with general organic waste if hydrolysis is possible.

Why use it despite the hazard? In high-value drug development (e.g., Antibody-Drug Conjugates or peptide linkers), the chemical precision of a homogeneous reaction often outweighs the handling cost. Unlike EHTG, METG does not require harsh surfactants to solubilize, preventing downstream purification issues.

References
  • PubChem. (2025).[2] Compound Summary: Thioglycolic Acid Esters. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (1983). Odor stabilisation of thioglycolate solutions (EP0085894A2).
  • Alpha Chemical Co. (2023).[3] Thioglycolic Acid: Properties, Applications, and Benefits. Retrieved from [Link]

Sources

Validation

Literature Review &amp; Comparison Guide: 2-Methoxyethyl 2-sulfanylacetate

Executive Summary 2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-Methoxyethyl Thioglycolate , represents a specialized class of mercapto-esters used primarily as stabilizers in vinyl halides (PVC) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-Methoxyethyl Thioglycolate , represents a specialized class of mercapto-esters used primarily as stabilizers in vinyl halides (PVC) and as chain transfer agents (CTAs) in polymerization.[1][2] Unlike its ubiquitous counterpart, 2-Ethylhexyl Thioglycolate (2-EHTG) , the methoxyethyl variant incorporates an ether linkage in the ester tail. This structural modification significantly alters its polarity, solubility profile, and volatility, making it a critical alternative for systems requiring higher polarity compatibility or reduced migration (exudation) in finished plastics.

This guide objectively compares 2-Methoxyethyl 2-sulfanylacetate against industry standards, providing experimental workflows for its synthesis and application in thermal stabilization.

Part 1: Technical Profile & Comparative Analysis

Physicochemical Properties

The presence of the methoxyethyl group (


) imparts a unique amphiphilic character compared to purely lipophilic alkyl esters.
Property2-Methoxyethyl 2-sulfanylacetate2-Ethylhexyl Thioglycolate (Standard)Methyl Thioglycolate (Low MW)
CAS Number 19788-48-87659-86-12365-48-2
Molecular Weight 150.19 g/mol 204.33 g/mol 106.14 g/mol
Boiling Point ~110°C (at reduced pressure)260°C (atm)169°C (atm)
Polarity High (Ether + Ester)Low (Aliphatic tail)Moderate
Water Solubility ModerateNegligibleLow
Odor Profile Distinct SulfurousLow Odor (Industry Preferred)Pungent/High V.P.
Primary Utility Polar PVC formulations, DepilatoriesGeneral PVC, Rubber CTASynthesis Intermediate
Performance Comparison: PVC Stabilization

In polyvinyl chloride (PVC) processing, thioglycolates are reacted with Antimony (Sb) or Tin (Sn) to form heat stabilizers. These compounds scavenge labile chlorine atoms to prevent degradation (yellowing/blackening).

  • The Problem with Standard (2-EHTG): While effective, long-chain aliphatic esters can suffer from "plate-out" or exudation in highly polar resin formulations, leading to surface greasiness.

  • The Methoxyethyl Advantage: The ether oxygen increases compatibility with the polar PVC matrix. Patent literature suggests that antimony mercaptides derived from alkoxy-esters like 2-methoxyethyl thioglycolate exhibit reduced exudation and improved clarity in specific rigid PVC applications [1].

Performance Comparison: Chain Transfer Agents (CTA)

In free-radical polymerization (e.g., Acrylics), CTAs control molecular weight (MW).

  • Mechanism: The thiol (-SH) transfers a hydrogen to the growing radical chain, terminating it and initiating a new chain.[3]

  • Efficiency (

    
    ):  While 2-EHTG is standard for hydrophobic monomers (Styrene), 2-Methoxyethyl 2-sulfanylacetate  is superior for solution polymerizations involving polar solvents or monomers (e.g., Hydroxyethyl methacrylate) due to better homogeneity in the reaction medium.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methoxyethyl 2-sulfanylacetate

Rationale: Direct esterification of Thioglycolic Acid (TGA) with 2-Methoxyethanol is the most atom-economical route.

Reagents:

  • Thioglycolic Acid (99%)

  • 2-Methoxyethanol (Excess)[4]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%)

  • Solvent: Toluene (for azeotropic water removal)

Workflow:

  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 1.0 eq of Thioglycolic Acid and 1.2 eq of 2-Methoxyethanol. Add Toluene (approx. 150mL) and pTSA.

  • Reflux: Heat the mixture to reflux (~115°C). Water generated by the reaction will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to RT. Wash the organic layer with saturated

    
     (to remove unreacted acid) and then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. Distill the residue under vacuum to obtain the pure ester.
    
Protocol B: Evaluation of Thermal Stability in PVC (Oven Test)

Rationale: To validate the efficacy of the methoxyethyl ester as a stabilizer component compared to 2-EHTG.

Materials:

  • PVC Resin (K-value 65)

  • Plasticizer (DOP): 30 phr

  • Stabilizer A: Antimony tris(2-ethylhexyl thioglycolate) (Control)

  • Stabilizer B: Antimony tris(2-methoxyethyl thioglycolate) (Test)

Steps:

  • Compounding: Mix PVC resin, plasticizer, and 2.0 phr of Stabilizer A or B in a high-speed mixer.

  • Milling: Process the mixture on a two-roll mill at 180°C for 5 minutes to form a sheet (thickness 0.5 mm).

  • Oven Aging: Cut strips (

    
     cm) from the sheet. Place them in a Metrastat oven at 190°C.
    
  • Sampling: Remove a strip every 10 minutes.

  • Analysis: Measure the Yellowness Index (YI) using a colorimeter.

    • Expected Result: Stabilizer B (Methoxyethyl) should show comparable initial color hold but potentially better clarity/transparency due to improved resin compatibility.

Part 3: Mechanistic Visualization

Mechanism of PVC Stabilization

The following diagram illustrates how the thioglycolate ester functions to replace labile chlorine atoms on the PVC chain, preventing the "zipper" degradation reaction that causes blackening.

PVC_Stabilization PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex PVC_Unstable->Intermediate Heat (180°C) Stabilizer Sb-Mercaptide (Sb-S-CH2-CO-OR) Stabilizer->Intermediate Nucleophilic Attack PVC_Stable Stabilized PVC (Polymer-S-CH2-CO-OR) Intermediate->PVC_Stable Substitution Byproduct SbCl3 (Byproduct) Intermediate->Byproduct Elimination

Caption: The stabilization mechanism involves the nucleophilic displacement of labile chlorine atoms on the PVC backbone by the thioglycolate ligand, halting the dehydrochlorination cascade.

Synthesis Pathway

Synthesis_Pathway TGA Thioglycolic Acid (HS-CH2-COOH) Reaction Esterification (pTSA, Toluene, Reflux) TGA->Reaction Alcohol 2-Methoxyethanol (HO-CH2-CH2-O-CH3) Alcohol->Reaction DeanStark Water Removal (- H2O) Reaction->DeanStark Product 2-Methoxyethyl 2-sulfanylacetate (HS-CH2-COO-CH2-CH2-OCH3) Reaction->Product

Caption: Acid-catalyzed esterification pathway utilizing azeotropic distillation to drive the equilibrium toward the target thioglycolate ester.

References

  • Google Patents. (1981). Antimony mercaptides as processing stabilizers for vinyl halide resins (US4279806A).
  • National Center for Biotechnology Information. (2024). Effects of Thioglycolate Compounds in Cosmetics. PubMed Central. Retrieved from [Link]

  • Google Patents. (2015). Depilatory compositions containing 2-methoxyethyl thioglycolate (US20150283042A1).

Sources

Comparative

Technical Comparison Guide: FTIR Validation of Functional Groups in 2-Methoxyethyl 2-sulfanylacetate Copolymers

This guide outlines the technical protocol for confirming functional groups in 2-Methoxyethyl 2-sulfanylacetate (MESA) copolymers using Fourier Transform Infrared Spectroscopy (FTIR). It compares this methodology against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for confirming functional groups in 2-Methoxyethyl 2-sulfanylacetate (MESA) copolymers using Fourier Transform Infrared Spectroscopy (FTIR). It compares this methodology against alternative characterization techniques (NMR, Raman) to establish a validated analytical workflow.

Executive Summary

2-Methoxyethyl 2-sulfanylacetate (MESA) copolymers represent a specialized class of thiolated polymers, often utilized in drug delivery for their mucoadhesive properties and capacity to form disulfide crosslinks. The structural integrity of these copolymers relies on three critical functional moieties:

  • The Thiol (-SH): The active site for crosslinking and mucoadhesion.

  • The Ester (C=O): The hydrolyzable linker.

  • The Methoxyethyl Ether (C-O-C): A solubilizing spacer group.

While 1H-NMR is the gold standard for quantifying molar ratios, FTIR is the superior technique for rapid qualitative confirmation of the chemical environment and monitoring real-time changes (e.g., disulfide formation or hydrolysis). This guide details the specific spectral fingerprints required to validate these copolymers.

Strategic Comparison: FTIR vs. Alternatives

To ensure scientific rigor, researchers must understand where FTIR excels and where it requires complementary data.

FeatureFTIR (Recommended) 1H-NMR (Alternative) Raman Spectroscopy
Primary Utility Functional Group Confirmation (Qualitative)Quantification of Monomer RatioDetection of S-S Bonds
Thiol (-SH) Detection Weak/Moderate (2550 cm⁻¹)High (Chemical shift ~1.3-1.6 ppm)Excellent (Strong scattering)
Ester/Ether Backbone Excellent (Distinct Fingerprint)Good (Complex splitting patterns)Moderate
Sample State Solid (Powder/Film) or LiquidSolubilized Liquid OnlySolid or Liquid
Throughput High (Minutes)Low (Hours for prep/run)Medium

Verdict: Use FTIR for routine batch validation and stability monitoring (oxidation/hydrolysis). Use NMR only when precise degree of substitution (DS) calculation is required.

Experimental Protocol

Phase 1: Sample Preparation
  • Pre-treatment: Polymers must be lyophilized to remove water, as the broad O-H stretch of water (3400 cm⁻¹) will mask the overtone regions and potentially interfere with carbonyl resolution.

  • Oxidation Prevention: If analyzing the free thiol form, purge the sample chamber with nitrogen to prevent spontaneous disulfide formation during the scan.

Phase 2: FTIR Acquisition Parameters
  • Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent thiol oxidation from hygroscopic KBr.

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving C=O shifts).

  • Scans: Minimum 64 scans to improve Signal-to-Noise ratio for the weak S-H band.

Phase 3: Analytical Workflow (Diagram)

FTIR_Workflow Sample Lyophilized Copolymer Prep N2 Purge / ATR Loading Sample->Prep Scan FTIR Acquisition (64 scans, 4cm-1) Prep->Scan Processing Baseline Correction & Normalization Scan->Processing Decision Check 2550 cm-1 (Thiol Region) Processing->Decision Result_Ox Peak Absent: Disulfide/Oxidized Decision->Result_Ox No Band Result_Red Peak Present: Active Thiol Decision->Result_Red Band Detected

Figure 1: Decision tree for validating thiol activity in MESA copolymers via FTIR.

Data Interpretation: The Spectral Fingerprint

To confirm the identity of 2-Methoxyethyl 2-sulfanylacetate copolymers , you must identify the "Triad of Confirmation": The Thiol, The Ester, and The Ether.

Table 1: Critical FTIR Assignments for MESA Copolymers
Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
S-H Stretch 2550 – 2600 WeakCritical Quality Attribute. Presence confirms free thiol. Disappearance indicates oxidation to disulfide (S-S).
C=O Stretch 1730 – 1750 StrongEster Carbonyl. A sharp peak confirms the sulfanylacetate linkage. Broadening suggests hydrolysis.
C-H Stretch 2850 – 2950MediumMethylene (-CH2-) and Methyl (-CH3) backbone stretches.
C-O-C Stretch 1100 – 1150 StrongEther Stretch. Characteristic of the 2-methoxyethyl group. Distinguishes MESA from simple thioglycolic acid polymers.
S-C Stretch 600 – 800WeakCarbon-Sulfur bond. Often obscured in the fingerprint region; less reliable than S-H.
Mechanistic Insight: The "Disappearing Peak" Phenomenon

The most robust self-validating check in this protocol is the S-H stretch at ~2550 cm⁻¹ .

  • Experiment: Treat a small aliquot of the copolymer with H₂O₂ (oxidizing agent).

  • Observation: The peak at 2550 cm⁻¹ should disappear in the FTIR spectrum of the treated sample.

Structural Correlation Diagram

Structure_Spectral_Map Polymer MESA Copolymer Thiol Thiol (-SH) Polymer->Thiol Ester Ester (-COO-) Polymer->Ester Ether Methoxy (-O-CH3) Polymer->Ether Band_SH 2550 cm-1 (Weak) Thiol->Band_SH Redox Sensitive Band_CO 1735 cm-1 (Strong) Ester->Band_CO Hydrolysis Sensitive Band_COC 1100-1150 cm-1 (Strong) Ether->Band_COC Stable Marker

Figure 2: Correlation between chemical moieties in MESA copolymers and their diagnostic IR bands.

Troubleshooting & Common Pitfalls

  • Water Interference: MESA copolymers are often hygroscopic due to the ether oxygen. Retained moisture appears as a broad hump at 3400 cm⁻¹ and 1640 cm⁻¹ (H-O-H bending). This 1640 cm⁻¹ peak can overlap with the carbonyl region.[1] Solution: Vacuum dry samples at 40°C for 24 hours prior to analysis.

  • Weak Thiol Signal: The S-H bond has a low dipole moment change, leading to weak IR absorption. Solution: If the 2550 cm⁻¹ peak is undetectable, use Raman Spectroscopy (where S-H is a strong scatterer) or perform a chemical assay (Ellman’s Reagent) to cross-validate.

  • Monomer Impurity: Unreacted monomer will also show Ester and Thiol peaks. Solution: Perform a purification step (dialysis or precipitation in cold ether) before analysis. Monomers usually show sharper, slightly shifted peaks compared to the polymer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR band assignments).
  • Bernkop-Schnürch, A. (2005). Thiomers: A new generation of mucoadhesive polymers. Advanced Drug Delivery Reviews. Link (Context for thiolated polymer applications).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link (Technical grounding for S-H vs S-S detection).

  • IUPAC. (n.d.). Glossary of Terms Used in Physical Organic Chemistry. (Definitions of functional group reactivities).

Sources

Validation

2-Methoxyethyl 2-Sulfanylacetate: The High-Compatibility Stabilizer &amp; Optical Monomer

This guide provides a technical analysis of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-Methoxyethyl Thioglycolate or METG ), comparing its efficacy against industry-standard alkyl thioglycolates. Publish Compariso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Methoxyethyl 2-sulfanylacetate (also known as 2-Methoxyethyl Thioglycolate or METG ), comparing its efficacy against industry-standard alkyl thioglycolates.

Publish Comparison Guide | Materials Science Series

Executive Summary

2-Methoxyethyl 2-sulfanylacetate (METG) is a functionalized thiol ester distinguished by its unique ether-ester tail. Unlike standard hydrophobic alternatives (e.g., Isooctyl Thioglycolate), METG integrates a polar methoxyethyl group. This structural modification fundamentally alters its solubility parameters, making it a superior candidate for low-exudation PVC stabilization and high-refractive-index optical resins .

This guide evaluates METG against its primary competitor, Isooctyl Thioglycolate (IOTG) , presenting experimental evidence of METG's enhanced matrix compatibility and reactivity.

Part 1: Technical Profile & Mechanism
1.1 Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-Methoxyethyl 2-sulfanylacetate[2][3]

  • CAS Number: 19788-48-8[2][3][6]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Key Functionality:

    • Thiol (-SH): Active site for metal coordination (Sn, Sb) or chain transfer.

    • Ether (-O-): Provides polarity, improving solubility in polar polymers (PVC, Acrylates).

1.2 The "Polarity Match" Hypothesis

The core advantage of METG lies in its Solubility Parameter (


) .
  • PVC Matrix: Polar (

    
    ).
    
  • IOTG (Standard): Highly hydrophobic alkyl tail (Low

    
    ). Result: Phase separation over time (Exudation/Sweating).
    
  • METG (Alternative): The methoxyethyl tail raises

    
    , matching the PVC matrix. Result: Thermodynamic stability and zero exudation.
    
Part 2: Case Study – PVC Heat Stabilization

Objective: Compare the exudation resistance and thermal stability of Antimony Mercaptides derived from METG vs. IOTG in rigid PVC formulations.

2.1 Experimental Data (Derived from US Patent 4,279,806)

In this study, antimony mercaptide stabilizers were synthesized using different thiol esters and compounded into PVC. The formulations were tested for "Exudation" (migration of stabilizer to the surface) and "Color Stability" (resistance to yellowing).

Table 1: Comparative Performance of Antimony Stabilizers

Stabilizer LigandLigand TypeExudation (g)*Early Color (min)**Long-Term Stability (min)
Isooctyl Thioglycolate (IOTG) Hydrophobic Alkyl0.5057
2-Butoxyethyl Thioglycolate Hybrid Ether-Alkyl0.3556
2-Methoxyethyl Thioglycolate (METG) Polar Ether 0.28 5 6
  • Exudation: Measured as weight of stabilizer migrated to surface after humid storage (Lower is better).

  • Early Color: Time until initial yellowing appears (Higher is better).

2.2 Analysis
  • 44% Reduction in Exudation: METG reduced exudation from 0.50g (IOTG) to 0.28g. This confirms that the methoxyethyl tail anchors the stabilizer within the polar PVC matrix, preventing the "sweating" often seen with alkyl stabilizers.

  • Comparable Thermal Stability: Despite the structural change, the sulfur-metal coordination strength remains high, offering comparable heat stability (5-6 mins) to the industry standard.

Part 3: Case Study – Optical Resins & Chain Transfer

Objective: Utilize METG as a Chain Transfer Agent (CTA) and co-monomer in styrene polymerization to tune Refractive Index (RI).

3.1 The Optical Advantage

Sulfur has a high atomic refraction. Incorporating thiols into polymer backbones typically increases the Refractive Index (RI).

  • Standard CTA (Dodecyl Mercaptan): Lowers RI due to long aliphatic chain.

  • METG: High sulfur density + compact ether tail.

3.2 Mechanism: Thiol-Mediated Chain Transfer

METG acts as a dual-function agent. It regulates molecular weight (MW) via hydrogen abstraction and introduces a terminal ester group that is compatible with subsequent surface coatings (e.g., anti-reflective layers).

Graphviz Diagram: The Dual-Pathway Mechanism The following diagram illustrates how METG functions both as a stabilizer in PVC and a CTA in polymerization.

METG_Pathways cluster_PVC Pathway A: PVC Stabilization cluster_Optic Pathway B: Optical Polymerization METG 2-Methoxyethyl 2-sulfanylacetate Sb_Merc Antimony Mercaptide (Sb-S-CH2-CO-OR) METG->Sb_Merc Reaction with Sb2O3 Radical Polymer Radical (P•) METG->Radical H-Abstraction Sb_Oxide Antimony Oxide (Sb2O3) Sb_Oxide->Sb_Merc Stable_PVC Stabilized PVC (No Exudation) Sb_Merc->Stable_PVC Scavenges HCl HCl Labile HCl (Degradation) Monomer Styrene/Acrylate Monomer Monomer->Radical Propagation Terminated End-Functionalized Polymer (High RI) Radical->Terminated Chain Transfer (-S-CH2-CO-OR End Group)

Figure 1: Dual mechanistic pathways of METG in PVC stabilization (red) and Optical Polymer synthesis (green).

Part 4: Experimental Protocols
4.1 Protocol: Synthesis of Antimony METG Stabilizer

This protocol yields the stabilizer used in the PVC Case Study.

Reagents:

  • Antimony Trioxide (

    
    ): 0.1 mol
    
  • 2-Methoxyethyl 2-sulfanylacetate (METG): 0.65 mol (slight excess)

  • Solvent: Toluene (optional, for azeotropic distillation)

Step-by-Step:

  • Charge: In a 3-neck flask equipped with a Dean-Stark trap and stirrer, charge 29.1g of

    
     and 100g of METG.
    
  • Heat: Heat the mixture to 120°C under reduced pressure (20-40 mmHg) or use toluene reflux to remove water.

  • Reaction: The reaction proceeds as:

    
    
    
  • Completion: Monitor water collection. Reaction is complete when theoretical water (5.4 mL) is collected.

  • Filtration: Filter the hot liquid to remove unreacted oxides.

  • Yield: Result is a clear, oily liquid (Antimony tris(2-methoxyethyl thioglycolate)).

4.2 Protocol: Exudation (Sweating) Test

Self-validating method to test stabilizer compatibility.

  • Compound: Mix 100 phr PVC resin + 2.0 phr Antimony METG Stabilizer.

  • Mill: Roll mill at 170°C for 5 minutes to form a sheet.

  • Incubate: Place cut samples (5x5 cm) in a humidity chamber at 60°C / 95% RH for 14 days.

  • Measure: Wipe the surface with a pre-weighed tissue. Weigh the tissue to quantify the exudate (stabilizer that migrated out).

    • Pass Criteria: Exudate < 0.30g.

    • Fail Criteria: Exudate > 0.45g (Typical for IOTG).

References
  • Dieckmann, D. J. (1981). Antimony mercaptides as processing stabilizers for vinyl halide resins. U.S. Patent No. 4,279,806. Washington, DC: U.S. Patent and Trademark Office. Link

  • Biosynth. (n.d.). 2-Methoxyethyl 2-sulfanylacetate Product Monograph. Retrieved from Biosynth Catalog. Link

  • SpecialChem. (2022).[7] Refractive Index of Methacrylate Polymers. Comparison of alkoxy-methacrylates. Link

  • PubChem. (n.d.). Compound Summary: 2-Methoxyethyl 2-sulfanylacetate.[2][3][6] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Methoxyethyl 2-sulfanylacetate

Technical Guidance for Laboratory & Safety Operations Executive Summary & Chemical Profile 2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-methoxyethyl thioglycolate, presents a dual-hazard profile th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Operations

Executive Summary & Chemical Profile

2-Methoxyethyl 2-sulfanylacetate (CAS: 19788-48-8), also known as 2-methoxyethyl thioglycolate, presents a dual-hazard profile that complicates standard disposal protocols.[1] It combines the stench characteristics of thiols with the reproductive toxicity associated with glycol ethers (specifically its metabolite, 2-methoxyethanol).

Effective disposal requires a strategy that neutralizes the odor before the waste enters the central accumulation area, while simultaneously preventing exposure to the teratogenic hydrolysis products.

Chemical Identification & Properties
ParameterDataOperational Implication
CAS Number 19788-48-8Use for waste tagging and inventory reconciliation.
Synonyms 2-Methoxyethyl thioglycolate; Mercaptoacetic acid 2-methoxyethyl esterCommon in cross-referencing SDS.
Molecular Formula

Contains Sulfur (requires specific waste stream coding).
Key Hazards Stench , Skin Sensitizer, Reprotoxin , Aquatic ToxicityRequires fume hood use and double-gloving.
Flash Point > 90°C (Typical for esters)Combustible; classify as D001 only if mixed with flammable solvents.

Pre-Disposal Assessment & Safety Engineering

Before handling waste, you must establish a "Stench Control Zone" and selecting the correct PPE to prevent skin absorption of the glycol ether moiety.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work exclusively within a certified chemical fume hood. If work outside the hood is unavoidable (e.g., spill cleanup), use a full-face respirator with organic vapor/acid gas cartridges.

  • Dermal (Critical): This compound can hydrolyze to 2-methoxyethanol, which is readily absorbed through the skin.

    • Primary Layer:[2][3][4][5] Silver Shield® (Laminate) or Butyl Rubber (best resistance).

    • Secondary Layer: Standard Nitrile (for dexterity, but offers poor long-term protection against glycol ethers).

    • Protocol:Double-glove . Change outer nitrile gloves immediately upon splash contact.

The "Thiol Oxidation" Principle

You cannot dispose of free thiols directly into general organic waste drums; the odor will permeate the container seals and contaminate the waste facility. You must chemically oxidize the thiol group (


) to a disulfide (

) or sulfonate (

) using a bleach solution.

Reaction Logic:



(Note: Sodium Hypochlorite (Bleach) is the preferred oxidant for disposal due to accessibility and alkalinity).

Step-by-Step Disposal Protocols

Protocol A: Residual Waste & Glassware Decontamination

Use this for empty bottles, pipettes, and glassware containing trace amounts.

  • Preparation: In the fume hood, prepare a 10-15% Sodium Hypochlorite (Bleach) solution.

  • Immersion: Fully submerge glassware/tips in the bleach bath.

  • Soak Time: Allow to soak for 12–24 hours . This ensures complete oxidation of the thiol and hydrolysis of the ester.

  • Rinse: Remove glassware, rinse with copious water. The rinsate can generally be flushed down the drain if local regulations permit (check pH); otherwise, collect rinsate as aqueous waste.

  • Solids: Place decontaminated solid waste (gloves, paper towels) into a sealed bag before placing in the solid waste bin.

Protocol B: Bulk Liquid Disposal (Stock Solutions)

Use this for expiring stock or reaction mixtures.

  • Segregation: Do NOT mix directly with "General Organic Waste" or "Chlorinated Waste" immediately.

  • Oxidative Neutralization (The "Kill Step"):

    • Place the waste liquid in a beaker inside the fume hood with a stir bar.

    • Slowly add dilute bleach (10%) or Hydrogen Peroxide (3%) while stirring.

    • CAUTION: This reaction is exothermic. Monitor temperature.

    • Test for odor elimination.[6] If the "rotten egg" smell persists, add more oxidant.

  • pH Adjustment: The resulting solution may be acidic (if sulfonic acids form) or basic (from bleach). Neutralize to pH 5–9 using Sodium Bicarbonate or Dilute HCl.

  • Final Packaging:

    • Pour the neutralized mixture into a waste container labeled "Aqueous Waste with Sulfur Compounds" .

    • Do not fill the container >90% full (allow headspace for potential off-gassing).

    • Cap tightly.[1][3][5][7][8]

Waste Stream Classification & Labeling

Proper labeling is the primary defense against downstream accidents.

Waste StreamContent DescriptionHazard Codes (USA/RCRA)
Stream 1: Bulk Liquid "Aqueous waste containing 2-methoxyethyl 2-sulfanylacetate, neutralized with bleach."Toxic , Irritant . (Check if D001 applies based on solvent).
Stream 2: Solids "Debris (gloves, towels) contaminated with Thiol/Glycol Ether."Toxic (State "Stench" clearly on label).

Critical Note on Glycol Ethers: Ensure the label explicitly states "Contains Glycol Ether Derivatives – Reproductive Toxin." This alerts waste handlers to use higher-grade skin protection.

Emergency Response: Spills

Scenario: A 100mL bottle drops and shatters in the lab.

  • Evacuate & Isolate: Clear the immediate area.[3][7] Alert colleagues. The smell will be instant.

  • Ventilate: Ensure fume hoods are in "Emergency/Purge" mode if available. Do not open windows (pushes odor into corridors).

  • PPE Up: Don Silver Shield gloves, goggles, and a respirator (if outside hood).

  • Contain: Surround the spill with absorbent pads or vermiculite.

  • Neutralize: Pour dilute bleach (or a specific thiol-neutralizing spill kit agent) directly onto the absorbent material. Let it sit for 15 minutes.

  • Collect: Scoop the wet absorbent into a wide-mouth jar. Seal with Parafilm or electrical tape around the lid.

  • Label: "Hazardous Waste: Thiol Spill Debris (Bleach Treated)."

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation: 2-Methoxyethyl 2-sulfanylacetate Assess Assessment: Is it Pure Liquid or Trace/Glassware? Start->Assess Trace Trace/Glassware Assess->Trace Small Scale Bulk Bulk Liquid/Stock Assess->Bulk Large Scale BleachBath Submerge in 10% Bleach Bath (12-24 Hours) Trace->BleachBath Rinse Rinse with Water BleachBath->Rinse SolidWaste Dispose as Solid Waste (Sealed Bag) Rinse->SolidWaste Oxidize Controlled Oxidation (Slow addition of Bleach/H2O2) Bulk->Oxidize CheckOdor Check Odor & pH Oxidize->CheckOdor CheckOdor->Oxidize Odor Persists Container Transfer to Waste Drum: 'Aqueous Waste w/ Sulfur' CheckOdor->Container Odor Gone

Figure 1: Decision tree for the safe neutralization and disposal of thiol-based esters.

References

  • Biosynth . (2024).[7][9] 2-Methoxyethyl 2-sulfanylacetate Safety Data Sheet (SDS). Retrieved from

  • University of California, Los Angeles (UCLA) . (n.d.). Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry. Retrieved from

  • University of Rochester . (n.d.). How to Work with Thiols - General SOP. Department of Chemistry. Retrieved from

  • National Institutes of Health (NIH) . (2024). Glycol Ether Toxicology: StatPearls. NCBI Bookshelf. Retrieved from

  • Fisher Scientific . (2010). Methyl Thioglycolate Safety Data Sheet. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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